Sodium 2-hydroxyethyl trithiocarbonate
Description
Evolution and Significance of Reversible-Deactivation Radical Polymerization (RDRP) Methodologies
Traditional free-radical polymerization, while widely used, offers limited control over polymer chain length, distribution of molecular weights (polydispersity), and complex architectures. This lack of control stems from the high reactivity of the growing polymer chains, which leads to spontaneous and irreversible termination reactions. researchgate.net The quest for greater precision led to the development of RDRP techniques, which have revolutionized polymer synthesis. researchgate.net These methods introduce a dynamic equilibrium between active (propagating) and dormant species, significantly reducing the concentration of active radicals at any given time and thereby minimizing termination events. wikipedia.org
The significance of RDRP lies in its ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and high end-group fidelity. researchgate.net This level of control enables the synthesis of well-defined block copolymers, star polymers, and other complex macromolecular architectures that are inaccessible through conventional methods. wikipedia.org The main RDRP techniques include Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition–Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net Each of these methods has its own set of advantages and is suited for different types of monomers and reaction conditions.
Fundamental Principles of Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization
Discovered in 1998, RAFT polymerization has emerged as one of the most versatile RDRP methods due to its tolerance of a wide range of monomers, solvents (including aqueous solutions), and reaction temperatures. wikipedia.org The core of RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization process via a reversible chain-transfer mechanism. wikipedia.org
The mechanism of RAFT polymerization involves a series of steps:
Initiation: A standard radical initiator generates free radicals that react with monomer units to form propagating polymer chains.
Chain Transfer: The propagating polymer chain adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing a new radical (the leaving group of the RAFT agent) that can initiate the polymerization of another chain.
Re-initiation and Equilibrium: The newly formed radical reacts with the monomer to create a new propagating chain. This process establishes a dynamic equilibrium where the thiocarbonylthio group is rapidly transferred between active and dormant polymer chains. acs.org This rapid exchange ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization and polymers with low dispersity.
Strategic Importance of Thiocarbonylthio Compounds as Chain Transfer Agents (CTAs) in Controlled Polymer Synthesis
The success of RAFT polymerization is critically dependent on the choice of the chain transfer agent (CTA), which is typically a thiocarbonylthio compound with the general structure Z-C(=S)S-R. acs.org These compounds are essential mediators for the reversible addition-fragmentation process. tcichemicals.com The effectiveness of a RAFT agent is determined by the nature of the "Z" and "R" groups, which influence the reactivity of the C=S double bond and the stability of the intermediate radical. acs.org
The strategic importance of thiocarbonylthio compounds lies in their tunability. By carefully selecting the Z and R groups, the RAFT agent can be tailored for specific monomers and reaction conditions to achieve optimal control over the polymerization. tcichemicals.com The general order of reactivity for different classes of thiocarbonylthio compounds is dithiobenzoates > trithiocarbonates ~ dithioalkanoates > dithiocarbonates (xanthates) > dithiocarbamates. monash.edu Trithiocarbonates, in particular, have proven to be highly efficient for controlling the polymerization of a wide variety of monomers. researchgate.netnbinno.com
| RAFT Agent Component | Function | Impact on Polymerization |
| Z-group | Modifies the reactivity of the C=S bond towards radical addition. acs.org | Influences the rate of addition and the stability of the intermediate radical. acs.org |
| R-group (leaving group) | Must be a good homolytic leaving group to efficiently re-initiate polymerization. acs.org | Affects the fragmentation of the intermediate radical and the initiation of new polymer chains. acs.org |
Specific Role and Advantages of Sodium 2-Hydroxyethyl Trithiocarbonate (B1256668) in Achieving Controlled Macromolecular Architectures
Sodium 2-hydroxyethyl trithiocarbonate is a specific type of thiocarbonylthio compound that has gained attention for its utility in RAFT polymerization, particularly in aqueous media. ontosight.ai Its chemical structure includes a trithiocarbonate group responsible for its chain transfer activity and a hydrophilic hydroxyl group. ontosight.ai
The key advantages of using this compound as a CTA include:
Water Solubility: Its good solubility in water makes it an ideal choice for the polymerization of hydrophilic monomers in aqueous solutions, which is a more environmentally friendly approach compared to using organic solvents. ontosight.ai
Control over Polymer Properties: It allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. ontosight.ai
Functional End-Groups: The hydroxyl group present in its structure can be used for post-polymerization modifications, allowing for the introduction of other functional groups or the creation of more complex polymer architectures. ontosight.ai
The synthesis of this compound typically involves the reaction of sodium hydroxide (B78521) with carbon disulfide and 2-hydroxyethyl mercaptan. ontosight.ai Its application as a CTA in free radical polymerization processes enables the termination and re-initiation of polymer chains, leading to the formation of well-defined macromolecular structures. ontosight.ai This level of control is particularly valuable for advanced applications such as drug delivery systems and high-performance coatings. ontosight.ai
| Property | Chemical Formula | Key Structural Features | Primary Application in Polymer Chemistry |
| This compound | C3H5NaO2S3 ontosight.ai | Trithiocarbonate group, Hydroxyl group ontosight.ai | Chain Transfer Agent (CTA) in aqueous RAFT polymerization ontosight.ai |
Structure
3D Structure of Parent
Properties
CAS No. |
86932-92-5 |
|---|---|
Molecular Formula |
C3H5NaOS3 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
sodium;2-hydroxyethylsulfanylmethanedithioate |
InChI |
InChI=1S/C3H6OS3.Na/c4-1-2-7-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1 |
InChI Key |
RTRITVCTUGDQPT-UHFFFAOYSA-M |
Canonical SMILES |
C(CSC(=S)[S-])O.[Na+] |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of Hydroxy Functionalized Trithiocarbonates
Generalized Synthetic Methodologies for Trithiocarbonate (B1256668) Derivatives
The formation of the trithiocarbonate group typically involves the reaction of a sulfur-based nucleophile with carbon disulfide. This fundamental reaction has been adapted into several generalized synthetic methodologies.
Multi-component Reactions Involving Thiol, Carbon Disulfide, and Electrophilic Reagents
A prevalent and versatile method for synthesizing both symmetrical and unsymmetrical trithiocarbonates is the one-pot reaction involving a thiol, carbon disulfide, and an alkylating or other electrophilic reagent. researchgate.net This approach is favored for its efficiency and the ability to generate a diverse range of trithiocarbonate structures. The reaction is typically carried out in the presence of a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of carbon disulfide, forming a trithiocarbonate anion. Subsequent reaction with an electrophilic reagent, such as an alkyl halide, yields the final trithiocarbonate product. researchgate.net
The choice of base and solvent is critical in this multi-component system. Common bases include triethylamine (B128534) and alkali metal hydroxides. researchgate.net The reaction can be performed in various solvents, including water, which is considered a greener alternative to many organic solvents. researchgate.net The use of a phase-transfer catalyst can be beneficial in biphasic systems to facilitate the reaction between the water-soluble and organic-soluble components. chemrxiv.orgchemrxiv.org
| Reactants | Catalyst/Base | Solvent | Product Type | Reference |
| Thiol, Carbon Disulfide, Alkyl Halide | Triethylamine | Water | Symmetrical/Unsymmetrical Trithiocarbonate | researchgate.net |
| 3-Mercapto-1-propanesulfonic acid sodium salt, Carbon Disulfide, Bromo compounds | NaOH / Phase Transfer Catalyst | Water | Unsymmetrical Trithiocarbonate | chemrxiv.orgchemrxiv.org |
| Alkyl Halides, Carbon Disulfide | Imidazole (B134444)/Water | DMSO | Symmetrical/Cyclic Trithiocarbonates | figshare.com |
Alternative Routes from Metal Sulfides and Carbon Disulfide Analogues
An alternative pathway to trithiocarbonates involves the use of metal sulfides as the sulfur nucleophile. Alkali metal sulfides, such as sodium sulfide (B99878) (Na₂S), can react directly with carbon disulfide to form the corresponding alkali metal trithiocarbonate. google.com This method is particularly useful for the synthesis of simple, symmetrical trithiocarbonates. The reaction can be carried out in a variety of solvents, including mixtures of hydrocarbons and alcohols, to manage the solubility of the reactants and products. google.com For instance, the reaction of sodium sulfide with carbon disulfide in a hexane/ethanol (B145695) mixture has been described for the preparation of sodium trithiocarbonate. google.com
The scope of this methodology can be extended to other metal sulfides, including those of potassium, lithium, and alkaline earth metals. google.com Furthermore, the in situ generation of the metal sulfide, for example, from an alkali metal hydrosulfide (B80085) and a base, is also a viable approach. google.com While less common, the use of carbon disulfide analogues, where one or more sulfur atoms are replaced by other chalcogens, can lead to the formation of related thiocarbonyl compounds. Another approach involves the coupling of episulfides with carbon disulfide, which can be organocatalyzed to produce poly(trithiocarbonates) or cyclic trithiocarbonates depending on the initiator used. rsc.org
Directed Synthesis of Sodium 2-Hydroxyethyl Trithiocarbonate and Related Hydroxyalkyl Trithiocarbonates
The synthesis of this compound specifically involves the reaction of 2-mercaptoethanol (B42355) with carbon disulfide in the presence of a sodium base, typically sodium hydroxide (B78521). The initial step is the deprotonation of the thiol group of 2-mercaptoethanol by the base to form the sodium 2-hydroxyethyl thiolate. This thiolate then acts as the nucleophile, attacking the carbon disulfide to form the sodium salt of 2-hydroxyethyl trithiocarbonic acid.
The reaction is generally carried out in a suitable solvent that can dissolve both the reactants and the product. Aqueous solutions or alcoholic media are often employed. The synthesis of the precursor, solid sodium 2-hydroxyethyl mercaptide, has been detailed, involving the reaction of 2-mercaptoethanol with sodium hydroxide, where the control of water content is critical for crystallization. google.com This precursor can then be reacted with carbon disulfide to yield the target compound.
The general principle of this synthesis can be extended to other hydroxyalkyl trithiocarbonates by using different starting hydroxyalkyl thiols. The presence of the hydroxyl group in the final product imparts hydrophilicity and provides a site for further chemical modification.
Mechanistic Considerations in Trithiocarbonate Formation
The formation of trithiocarbonates is governed by several mechanistic factors, with the solvent system and the presence of catalysts or additives playing a significant role in the reaction's outcome.
Role of Solvent Systems and Reaction Medium (e.g., Aqueous, Alcoholic, Organic Solvents)
The choice of solvent can profoundly influence the rate and efficiency of trithiocarbonate synthesis. The primary role of the solvent is to facilitate the interaction between the reactants. In the case of the reaction between a thiol and carbon disulfide, a polar solvent is generally preferred to stabilize the charged intermediates, namely the thiolate and the trithiocarbonate anion. libretexts.org
Aqueous media are an attractive option due to their low cost, non-flammability, and environmental benefits. researchgate.netmdpi.com Water can effectively solvate the ionic species involved in the reaction. researchgate.net However, the solubility of non-polar thiols and electrophiles in water can be limited, potentially leading to a heterogeneous reaction mixture. In such cases, the use of a co-solvent or a phase-transfer catalyst may be necessary. chemrxiv.org
Alcoholic solvents, such as ethanol or isopropanol (B130326), are also commonly used. They can act as a good medium for both the deprotonation of the thiol and the subsequent nucleophilic attack on carbon disulfide. google.com Organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are also effective, particularly for reactions involving less polar reactants. figshare.comtandfonline.com The polarity of the solvent can affect the nucleophilicity of the thiolate, with polar aprotic solvents generally enhancing nucleophilicity compared to polar protic solvents due to differences in solvation of the nucleophile. libretexts.org The stability of the trithiocarbonate product can also be influenced by the solvent, with some trithiocarbonates being susceptible to hydrolysis in aqueous basic solutions. mdpi.com
Influence of Catalytic Systems and Additives on Reaction Efficiency and Selectivity
Catalysts and additives can significantly improve the efficiency and selectivity of trithiocarbonate synthesis. Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts, are particularly effective in reactions where the reactants are present in different phases. chemrxiv.orgtandfonline.comhkbu.edu.hk For instance, in an aqueous-organic biphasic system, a PTC can transport the thiolate anion from the aqueous phase to the organic phase where it can react with carbon disulfide and the electrophile. chemrxiv.orgchemrxiv.org This enhances the reaction rate and allows for milder reaction conditions.
The choice of base can also be considered a form of catalysis, as it dictates the concentration of the reactive thiolate anion. Stronger bases will lead to a higher concentration of thiolate and generally a faster reaction rate. However, the use of very strong bases can sometimes lead to side reactions. In some cases, milder bases like potassium phosphate (B84403) or imidazole have been used effectively. figshare.comtandfonline.com
Additives can also influence the selectivity of the reaction. For example, in the synthesis of unsymmetrical trithiocarbonates, the order of addition of reagents can be crucial to prevent the formation of symmetrical byproducts. researchgate.net The use of specific catalysts, such as metal naphthalocyanines in photochemical methods, can allow for selective activation of certain trithiocarbonates based on their structure. acs.orgresearchgate.net
Purification and Isolation Methodologies for High-Purity Trithiocarbonate RAFT Agents
The purification and isolation of trithiocarbonate RAFT agents, particularly water-soluble and functionalized variants like this compound, are critical steps to ensure the controlled nature of RAFT polymerization. The presence of impurities, such as unreacted precursors or byproducts, can significantly interfere with the polymerization process, leading to a loss of control over the molecular weight distribution and polymer architecture. The methodologies employed for purification are dictated by the physical and chemical properties of the target trithiocarbonate, such as its solubility, polarity, and thermal stability.
For this compound, its high polarity and water-solubility present unique challenges for purification. Unlike their more hydrophobic counterparts which can be readily purified by precipitation in non-polar solvents, hydrophilic trithiocarbonates require more tailored approaches.
General Purification Strategies for Trithiocarbonate RAFT Agents:
| Purification Method | Description | Applicability to this compound |
| Precipitation/Crystallization | This method involves dissolving the crude product in a suitable solvent and then adding a non-solvent to induce precipitation or crystallization of the desired compound, leaving impurities in the solution. | Due to its high water solubility, precipitation from aqueous solution using a water-miscible organic solvent like acetone (B3395972) or ethanol can be an effective strategy. The choice of solvent and the temperature are critical parameters to optimize the yield and purity. |
| Solvent Extraction | This technique is used to separate the target compound from impurities based on their differential solubilities in two immiscible liquid phases. | If the synthesis is performed in a biphasic system or if organic-soluble impurities are present, extraction with an organic solvent can be used to remove them from the aqueous phase containing the desired product. |
| Column Chromatography | This is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. Normal-phase or reverse-phase chromatography can be employed depending on the polarity of the compound and impurities. | For high-purity requirements, column chromatography using a polar stationary phase (like silica (B1680970) gel) and a polar eluent system could be employed. However, the high polarity of the sodium salt might lead to strong interactions with the stationary phase, requiring careful selection of the eluent. |
| Washing | The crude product can be washed with specific solvents to remove particular impurities. | Washing the isolated solid with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble can be a simple and effective purification step. For instance, washing with a cold, less polar solvent could remove residual organic precursors. |
| Filtration | This is a basic but essential step to remove any insoluble byproducts or starting materials from the reaction mixture. | Filtration is a standard procedure used to separate the precipitated or crystallized solid product from the mother liquor. |
Detailed Research Findings on Purification:
Research into the purification of water-soluble trithiocarbonates highlights the difficulties associated with their isolation. A notable challenge is their hygroscopic nature and potential for decomposition when attempting to evaporate aqueous solutions to dryness. nih.gov This necessitates purification methods that avoid harsh conditions.
One effective strategy for a related class of trithiocarbonates involves crystallization from a mixed solvent system. For instance, a product can be crystallized by the addition of water to an isopropanol solution, followed by cooling to induce the formation of pure crystals. google.com This approach leverages the change in solvent polarity to decrease the solubility of the target compound.
For hydrophilic RAFT agents, some studies report that the resulting solution containing the agent can be used directly for polymerization without extensive purification, provided the synthesis is clean and yields are high. However, for achieving well-defined polymers with low polydispersity, a purification step is generally recommended.
In the context of polymers synthesized using trithiocarbonate RAFT agents, purification often involves precipitation of the polymer in a non-solvent, which effectively removes the unreacted monomer and initiator. mdpi.com However, for the RAFT agent itself, this method is adapted to precipitate the agent.
The table below summarizes findings from various studies on the purification of trithiocarbonate compounds, which can be adapted for this compound.
Table of Purification Research Findings:
| Study Focus | Purification Method | Key Findings |
| General Trithiocarbonate Synthesis | Filtration and Crystallization | Byproduct salts (e.g., sodium chloride) can be removed by filtration. The desired trithiocarbonate can then be crystallized from the filtrate by altering the solvent composition and temperature. google.com |
| Water-Soluble Trithiocarbonates | Challenges in Isolation | Highly water-soluble trithiocarbonates are often hygroscopic and can decompose at elevated temperatures, making isolation from aqueous solutions by evaporation problematic. google.com |
| Hydrophilic RAFT Agents | Direct Use | In some cases, if the synthesis is efficient, the aqueous solution of the hydrophilic RAFT agent can be used for polymerization without further purification. |
| Trithiocarbonate-Functionalized Polymers | Precipitation | Polymers synthesized via RAFT polymerization are commonly purified by precipitation in a suitable non-solvent to remove unreacted starting materials. mdpi.com |
Ultimately, achieving high-purity this compound necessitates a carefully designed purification protocol that considers its hydrophilic and potentially sensitive nature. A combination of methods, such as initial filtration, followed by controlled precipitation or crystallization from a mixed aqueous-organic solvent system, is likely the most effective approach.
Mechanistic Frameworks and Kinetic Investigations of Raft Polymerization Mediated by Sodium 2 Hydroxyethyl Trithiocarbonate
Intrinsic Mechanisms of Reversible Addition–Fragmentation Chain Transfer (RAFT)
The core of the RAFT process is a degenerative chain transfer mechanism that establishes an equilibrium between active (propagating) and dormant polymer chains. youtube.comrsc.org This equilibrium is responsible for the controlled nature of the polymerization, allowing for the synthesis of well-defined polymers.
Activation–Deactivation Equilibria in Trithiocarbonate-Mediated RAFT
The central feature of RAFT polymerization is the establishment of an equilibrium between active propagating radicals and dormant polymer chains. This is achieved through the reversible addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by the fragmentation of the resulting intermediate radical. rsc.org In the context of trithiocarbonate-mediated RAFT, this dynamic equilibrium ensures that the concentration of active radicals remains low throughout the polymerization, minimizing termination reactions. mdpi.com The Z group of the RAFT agent, in this case, the group attached to the sulfur atom of the C=S bond, plays a crucial role in stabilizing the intermediate radical. youtube.com
Formation and Fragmentation of Intermediate Radical Species
The RAFT process proceeds through the formation of an intermediate radical adduct. youtube.com This occurs when a propagating polymer radical adds to the C=S double bond of the trithiocarbonate (B1256668). This intermediate radical is stabilized by the adjacent sulfur atoms and the "Z" group. youtube.com
The subsequent fragmentation of this intermediate is a critical step. It can fragment in two ways: either releasing the original propagating radical, which is a non-productive event, or releasing a new radical (the "R" group from the initial RAFT agent or a different polymer chain), which then initiates a new polymer chain. youtube.com This addition-fragmentation process is reversible, and the rapid exchange between dormant and active species is what allows for the controlled growth of all polymer chains. youtube.comrsc.org The rates of addition and fragmentation are crucial for maintaining control over the polymerization. Slow fragmentation can lead to an inhibition period at the beginning of the polymerization. researchgate.net
Kinetics of Chain Transfer and Reinitiation Processes
The kinetics of chain transfer and reinitiation are fundamental to the success of a RAFT polymerization. The chain transfer constant, which is the ratio of the rate constant of the addition reaction to the rate constant of propagation, determines the effectiveness of the RAFT agent. researchgate.net A high chain transfer constant is desirable for achieving a narrow molecular weight distribution. researchgate.net
The reinitiation step, where the expelled radical from the RAFT agent initiates a new polymer chain, must also be efficient. researchgate.net If the reinitiation is slow, it can lead to a build-up of the expelled radicals, which can then participate in termination reactions, leading to a loss of control over the polymerization. researchgate.net The choice of the "R" group of the trithiocarbonate is therefore important, as it must be a good homolytic leaving group capable of efficiently initiating polymerization. researchgate.net
Detailed Kinetic Analysis of Polymerization Processes
A thorough kinetic analysis is essential for understanding and optimizing RAFT polymerization processes. This involves determining key rate constants and monitoring the progress of the polymerization.
Determination of Apparent Propagation and Chain Transfer Constants
Experimental techniques are employed to determine the apparent propagation rate constant (kp,app) and the chain transfer constant (Ctr). These parameters are crucial for predicting and controlling the molecular weight and dispersity of the resulting polymer. For instance, in the RAFT polymerization of styrene (B11656) mediated by cumyl phenyldithioacetate, a combined experimental and modeling approach yielded a rate coefficient for the addition reaction of free macroradicals to the polymeric RAFT agent of approximately 5.6 × 105 L mol-1 s-1 and a decomposition rate coefficient for the macroradical RAFT species of about 2.7 × 10-1 s-1. acs.org
Kinetic studies on the RAFT polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate have been performed across a range of temperatures to determine the Arrhenius parameters for the addition and fragmentation steps. ugent.be Such studies provide valuable data for optimizing polymerization conditions.
Table 1: Apparent Transfer Constants for Trithiocarbonate RAFT Agents
| Monomer | RAFT Agent | Temperature (°C) | Apparent Transfer Constant (Ctrapp) |
|---|
Data sourced from a study on benzyl (B1604629) aryl trithiocarbonates in bulk styrene polymerization. researchgate.net
Monitoring Monomer Conversion and Polymerization Rate Dynamics
The progress of the polymerization is typically monitored by tracking the conversion of the monomer over time. Techniques such as 1H NMR spectroscopy and gas chromatography are commonly used for this purpose. ugent.bemdpi.com The rate of polymerization can be determined from the slope of the monomer conversion versus time plot.
In an ideal RAFT polymerization, the rate of polymerization is similar to that of a conventional free-radical polymerization, as the concentration of propagating radicals is maintained at a steady state. mdpi.com However, in some cases, an induction period or retardation may be observed, particularly if the initial RAFT agent is slow to fragment or if the intermediate radical is too stable. researchgate.netmdpi.com For example, in the RAFT polymerization of 2-hydroxyethyl acrylate (B77674) (HEA) and 2-methoxyethyl acrylate (MEA) using dibenzyltrithiocarbonate, kinetic studies revealed the formation of ideal random copolymers. researchgate.net
The molecular weight of the polymer should increase linearly with monomer conversion, and the polydispersity should remain low throughout the polymerization. cmu.edu Deviations from this ideal behavior can provide insights into side reactions or limitations of the chosen RAFT agent.
Table 2: Monomer Conversion and Polydispersity in RAFT Polymerization
| Monomer | RAFT Agent | Time (min) | Conversion (%) | Polydispersity (Mw/Mn) |
|---|---|---|---|---|
| N,N-Dimethylacrylamide | Rtt-17 | 90 | 97.2 | - |
| N,N-Dimethylacrylamide | Rtt-05 | 90 | 91.2 | - |
| 2-Hydroxypropyl Methacrylate (B99206) | PMPC26 | 55 | ≥99 | - |
Data compiled from various studies on RAFT polymerization. mdpi.comcmu.eduacs.org
Impact of Initiator and Chain Transfer Agent Molar Ratios on Kinetics
Kinetic studies have demonstrated that a higher CTA to initiator ([CTA]/[I]) ratio can lead to a decrease in the rate of monomer conversion. researchgate.net This is because a lower concentration of initiator generates fewer primary radicals, which in turn reduces the concentration of propagating polymer chains. While a higher [CTA]/[I] ratio can improve the control over molecular weight and lower the polydispersity index (PDI), an excessively high ratio may lead to very long induction periods and slow polymerization rates. researchgate.net Conversely, a lower [CTA]/[I] ratio increases the polymerization rate but can compromise the "living" characteristics of the polymerization, potentially leading to broader molecular weight distributions and a loss of end-group fidelity. researchgate.netnih.gov
Research has shown the existence of an optimal [CTA]/[I] ratio for specific monomer systems to achieve a balance between a controlled polymerization and a practical reaction rate. For instance, in the RAFT polymerization of N-acryloyl morpholine, increasing the [CTA]/[AIBN] molar ratio from 3.3 to 10 improved molecular weight control; however, a further increase to 20 resulted in a significant loss of control. researchgate.net A typical feeding molar ratio used in the RAFT polymerization of hydrophilic monomers like N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) with a trithiocarbonate CTA is [Monomer]/[CTA]/[Initiator] = 50/1/0.4. mdpi.com
| [CTA]/[Initiator] Ratio | Effect on Polymerization Rate | Effect on Molecular Weight Control (PDI) | Potential Issues |
|---|---|---|---|
| Low | Higher | Poorer (Higher PDI) | Loss of "living" character, broader MWD |
| Optimal | Moderate | Good (Lower PDI) | Balances rate and control |
| High | Lower | Improved (Lower PDI) | Long induction periods, slow reaction |
Analysis of Induction Periods and Retardation Effects
Induction periods and retardation are common kinetic phenomena observed in RAFT polymerization, including systems mediated by trithiocarbonates. An induction period is an initial phase of the polymerization during which little or no monomer conversion occurs. mdpi.com This period is attributed to the pre-equilibrium stage of the RAFT process. During this time, primary radicals generated from the initiator react with the CTA to form the initial intermediate radicals. mdpi.commdpi.com The subsequent fragmentation of these intermediates generates the leaving group radical (R•), which then initiates the polymerization of the monomer. This process continues until an equilibrium is established between dormant and active species. mdpi.com
For example, in the RAFT polymerization of 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) using a hydrophilic trithiocarbonate and V-501 initiator, an induction period of 14 minutes with 0% conversion was observed. mdpi.com Similarly, the polymerization of N,N-dimethylacrylamide (DMA) with related trithiocarbonates showed induction periods of 19 and 22 minutes. mdpi.com The duration of the induction period is influenced by factors such as the reactivity of the CTA, the monomer, the initiator decomposition rate, and the [CTA]/[I] ratio. researchgate.net A high [CTA]/[I] ratio, for instance, can lead to a prolonged induction period. researchgate.net
Stability and Degradation Kinetics of Trithiocarbonate Chain Ends in Polymer Systems
Thermal Degradation Pathways and Byproduct Formation
Trithiocarbonate chain ends in polymers, while relatively stable, can undergo thermal degradation at elevated temperatures. escholarship.orgresearchgate.net The primary degradation pathway for polymers with trithiocarbonate end-groups at temperatures typically above 120-180°C is through a concerted, non-radical elimination reaction similar to the Chugaev elimination. researchgate.netnih.govugent.be This process involves the cleavage of the C-S bond, resulting in the formation of a terminal unsaturation (an exo-methylene group) on the polymer chain and the elimination of an unstable trithiocarboxylic acid, which further decomposes. researchgate.net
Another potential degradation mechanism, particularly at higher temperatures, involves the homolytic cleavage of the C–S bond of the trithiocarbonate group. researchgate.net This generates a polymeric radical and a trithiocarbonate-centered radical. The polymeric radical can undergo "backbiting" into the polymer backbone followed by β-scission, leading to chain scission and the formation of lower molecular weight byproducts. researchgate.net Radical-radical recombination can also occur, forming various byproducts. researchgate.net
Studies on the thermal depolymerization of polymethacrylates with trithiocarbonate end-groups have identified specific small-molecule byproducts. These include analogues of the original RAFT agent derived from a single monomer unit (unimer) and species derived from reactions with solvent radicals, confirming that degradation pathways are complex and can involve the reaction environment. acs.org The specific temperature at which significant degradation occurs depends on the polymer backbone and the structure of the trithiocarbonate end-group. For example, heating poly(methyl methacrylate) with a trithiocarbonate end-group resulted in weight loss above 180°C. researchgate.net
Chemical Stability in Various Reaction Environments (e.g., Aqueous, Basic, Acidic Solutions)
The chemical stability of the trithiocarbonate end-group is crucial, especially in aqueous polymerizations or during post-polymerization modifications. Trithiocarbonates are generally considered more stable against hydrolysis than other RAFT agents like dithioesters. nih.govresearchgate.net However, their stability is significantly dependent on the pH of the solution. mdpi.com
Aqueous and Basic Solutions: In aqueous environments, particularly under basic conditions (high pH), trithiocarbonates are susceptible to hydrolysis. mdpi.comnih.gov The hydrolysis involves a nucleophilic attack on the thiocarbonyl group, leading to the decomposition of the RAFT end-group. mdpi.com The rate of this degradation increases with both increasing pH and temperature. mdpi.comnih.gov For instance, a hydrophilic trithiocarbonate showed significant degradation at 60°C when the pH was raised above 11, as monitored by the decrease in the characteristic UV-vis absorbance at around 309 nm. mdpi.com This degradation can compromise the control over polymerization and affect the end-group fidelity of the resulting polymer. acs.orgcolab.ws
Acidic Solutions: Trithiocarbonate groups exhibit much greater stability in acidic to neutral aqueous solutions. nih.gov Lowering the pH can effectively mitigate the competitive hydrolysis of the CTA and the dormant chain ends. nih.gov Studies have shown that at a highly acidic pH of 2.6, there was no discernible hydrolysis of a trithiocarbonate CTA over a period of 4 hours, even under mild light irradiation. nih.gov This enhanced stability under acidic conditions is a key reason for conducting many aqueous RAFT polymerizations at a lower pH. nih.gov
| Environment | Stability | Primary Degradation Pathway | Influencing Factors |
|---|---|---|---|
| Acidic Aqueous Solution (pH < 7) | High | Minimal hydrolysis | Temperature |
| Neutral Aqueous Solution (pH ≈ 7) | Moderate | Slow hydrolysis | Temperature |
| Basic Aqueous Solution (pH > 7) | Low | Hydrolysis | pH, Temperature |
| Elevated Temperature (>120°C) | Low | Chugaev-type elimination, Homolytic cleavage | Temperature, Polymer structure |
Oxidative Degradation Mechanisms and End-Group Transformations
Trithiocarbonate end-groups can be susceptible to oxidative degradation, a process that can be either a deleterious side reaction or a deliberately exploited pathway for end-group removal and transformation. escholarship.orgacs.org
Oxidizing agents like hydrogen peroxide (H₂O₂) can be used to cleave the trithiocarbonate end-groups from polymer chains. acs.org The mechanism is suggested to be oxidative rather than radical-based, and its rate can be accelerated by the presence of oxygen. acs.org This process is a convenient method for removing the colored RAFT end-groups to yield polymers with different functionalities. However, the efficiency of this oxidative cleavage can be influenced by the polymer's physical state; for example, it is less effective for nano-objects with dehydrated, hydrophobic cores where the diffusion of the oxidizing agent is retarded. acs.org It has also been observed that trithiocarbonate end-groups are significantly more resistant to H₂O₂ cleavage than dithiobenzoate end-groups under similar conditions. acs.org
Unintentional oxidation can also occur. For instance, radical-catalyzed oxidation of thiols by trithiocarbonates can happen in the presence of radical initiators, leading to the formation of disulfides. researchgate.net Furthermore, the storage of RAFT-synthesized polymers in solvents like cyclic ethers (e.g., THF) can lead to slow degradation involving hydroperoxides, resulting in the formation of hydroperoxide end-groups over time. researchgate.net These oxidative transformations can alter the intended end-group functionality of the polymer, impacting subsequent chain extension or conjugation reactions. uq.edu.aunih.gov
Advanced Polymerization Methodologies Employing Sodium 2 Hydroxyethyl Trithiocarbonate
Homogeneous Polymerization Systems
In homogeneous polymerization, all components—monomer, initiator, and catalyst or control agent—are in a single phase. mgcub.ac.in This approach, which includes solution and bulk polymerization, is fundamental for synthesizing polymers with high purity and for conducting detailed kinetic studies. mgcub.ac.in Sodium 2-hydroxyethyl trithiocarbonate (B1256668) can be employed in these systems to mediate the polymerization of a wide range of monomers.
Solution polymerization involves dissolving the monomer and initiator in a non-reactive solvent. The use of a solvent aids in heat dissipation and reduces the viscosity of the reaction medium, which is a significant challenge in bulk polymerization. mgcub.ac.in
Aqueous Media
The high water solubility of Sodium 2-hydroxyethyl trithiocarbonate makes it an ideal control agent for RAFT polymerization in aqueous solutions. This is particularly relevant for the polymerization of hydrophilic monomers. The stability of the trithiocarbonate group under typical polymerization conditions, such as elevated temperatures and varying pH, is crucial for maintaining control over the reaction. mdpi.com Research on similar hydrophilic trithiocarbonate agents has demonstrated successful controlled polymerization of monomers like N,N-dimethylacrylamide (DMA) and 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC) in water, achieving polymers with narrow molecular weight distributions (Đ < 1.2). mdpi.com
Kinetic studies on the aqueous RAFT polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA), a monomer structurally related to the RAFT agent itself, show that reaction rates can be significantly influenced by additives such as salt. acs.org For instance, in the synthesis of block copolymers, increasing salt concentration can accelerate polymerization by inducing earlier micellar nucleation. acs.org
Organic Media
While this compound is primarily designed for aqueous systems, the principles of RAFT solution polymerization are broadly applicable in organic solvents, typically using more organo-soluble trithiocarbonate analogues. Studies involving the polymerization of hydrophilic monomers in organic solvents are also prevalent. For example, the RAFT polymerization of DMA has been well-controlled in organic solvents using trithiocarbonate CTAs, yielding well-defined polymers. mdpi.com Similarly, RAFT dispersion polymerization of HEMA has been successfully carried out in non-polar organic media like n-dodecane, demonstrating the versatility of the RAFT technique across different solvent environments. scienceopen.com
Table 1: Examples of Solution Polymerization Using Trithiocarbonate RAFT Agents This table presents data from studies using various trithiocarbonate agents to illustrate the general conditions and outcomes of the technique.
| Monomer | Solvent | Initiator | Temperature (°C) | Resulting Polymer Đ (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| N,N-dimethylacrylamide (DMA) | D2O (pH 10) | V-501 | 70 | < 1.2 | mdpi.com |
| 2-(methacryloyloxy)ethyl phosphorylcholine (MPC) | D2O (pH 10) | V-501 | 70 | ~1.2 | mdpi.com |
| 2-Hydroxyethyl Methacrylate (HEMA) | n-Dodecane | ACVA | 90 | - | scienceopen.com |
| N-Vinylpyrrolidone (NVP) | 1,4-Dioxane | VA-501 | 80 | - | acs.org |
Bulk polymerization is carried out with only the monomer, initiator, and control agent, without any solvent. mgcub.ac.in This method offers the highest possible polymer yield per reactor volume and produces a very pure polymer. mgcub.ac.in However, it is often challenging to control due to the significant increase in viscosity (the Trommsdorff–Norrish effect or gel effect) as the reaction progresses, which hinders heat dissipation and can lead to uncontrolled, rapid polymerization. mgcub.ac.inmdpi.com
Table 2: Key Parameters in Bulk Polymerization This table outlines general parameters relevant to RAFT-mediated bulk polymerization.
| Parameter | Description | Challenges in Bulk Polymerization | Role of RAFT Agent |
|---|---|---|---|
| Viscosity | Resistance of the reaction medium to flow. | Increases dramatically with conversion, impeding mixing and heat transfer. | Does not directly reduce viscosity but helps control the reaction rate, preventing runaway reactions. |
| Heat Transfer | Dissipation of exothermic heat of polymerization. | Poor heat transfer can lead to autoacceleration and potential explosions. | Maintains a controlled polymerization rate, allowing for more manageable heat generation. |
| Molecular Weight Control | Ability to predetermine the final polymer chain length. | Broad molecular weight distribution due to the gel effect. | Enables the synthesis of polymers with narrow molecular weight distributions. |
| Purity | Absence of contaminants like solvents or emulsifiers. | High purity is an advantage of this method. | Preserves the high purity of the final polymer product. |
Heterogeneous Polymerization Techniques
Heterogeneous polymerization techniques are characterized by the presence of more than one phase, typically a dispersed monomer or polymer phase within a continuous medium, which is often water. mgcub.ac.in These methods are advantageous for industrial-scale production due to efficient heat removal and low system viscosity.
Polymerization-Induced Self-Assembly (PISA) is a powerful and efficient method for producing block copolymer nanoparticles in situ. nih.govrsc.org In a typical aqueous PISA formulation, a water-soluble polymer block (macro-CTA), which can be synthesized using a hydrophilic RAFT agent like this compound, is chain-extended with a water-miscible monomer. researchgate.net As the second block grows, it becomes insoluble in water, triggering self-assembly into nanoparticles with morphologies such as spheres, worms, or vesicles. rsc.orgnih.gov
The RAFT aqueous dispersion polymerization of HEMA is a well-studied PISA system. acs.orgnih.gov A hydrophilic macro-CTA, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC), is chain-extended with HEMA. The resulting PMPC-PHEMA block copolymer self-assembles as the PHEMA block grows. The final nanoparticle morphology is highly dependent on parameters like the degree of polymerization of each block and the concentration of additives like salt. acs.orgnih.gov For example, in one study, increasing the NaCl concentration from 0 M to 2.5 M for a PMPC₂₆-PHEMA₈₀₀ formulation resulted in a systematic reduction in the average diameter of the resulting vesicles. acs.org
Table 3: Morphological Control in PISA of PMPC₂₆-PHEMAₓ in Aqueous NaCl Solutions Data adapted from studies on a comparable PISA system to illustrate the effect of formulation on nanoparticle morphology.
| Target PHEMA DP (x) | NaCl Concentration (M) | Observed Morphology | Reference |
|---|---|---|---|
| 200-400 | 0 - 2.5 | Spheres | acs.org |
| 600 | 0 - 2.5 | Worms (+ Spheres) | acs.org |
| 800 | 0 - 2.5 | Vesicles (+ Worms) | acs.org |
| 200-800 | 3.0 | Kinetically Trapped Spheres | acs.org |
Emulsion polymerization is a widely used industrial process for producing polymer dispersions known as latexes. pcc.eugoogle.com In this technique, a water-insoluble monomer is emulsified in water with a surfactant. Polymerization is typically initiated in the aqueous phase, and propagation occurs within surfactant micelles that have absorbed the monomer. pcc.eu
RAFT-mediated emulsion polymerization allows for the production of latexes with controlled particle size and polymer molecular weight. A hydrophilic RAFT agent like this compound can be used to synthesize a hydrophilic macro-RAFT agent that also acts as a stabilizer. This approach combines PISA with emulsion polymerization. For instance, a hydrophilic macro-RAFT agent can be chain-extended with hydrophobic, renewable acrylic monomers to produce stable, functional latexes. nih.gov This method avoids volatile organic compounds and can be used to create materials for applications such as UV-curable films and coatings. nih.gov The final product is a stable dispersion of polymer particles, typically with high solids content. google.comnih.gov
Miniemulsion Polymerization
Miniemulsion polymerization differs from conventional emulsion polymerization in that the monomer is dispersed into very small, stable droplets (50-500 nm) through high shear homogenization. These droplets are then polymerized, acting as individual nanoreactors. researchgate.net This technique avoids the complexities of monomer diffusion through the aqueous phase. researchgate.net Trithiocarbonate-based RAFT agents have been successfully employed in miniemulsion systems. acs.orgresearchgate.netutwente.nl A hydrophilic RAFT agent or a macro-RAFT agent derived from it can be used as a co-stabilizer at the droplet-water interface, controlling polymerization within each nanoreactor to produce well-defined polymer nanoparticles. researchgate.net
Suspension Polymerization
In suspension polymerization, a water-insoluble monomer is dispersed in water as larger droplets (typically 50-500 µm) with the aid of a stabilizer and mechanical agitation. mgcub.ac.in An oil-soluble initiator is used, so each monomer droplet behaves as an independent bulk polymerization system. mgcub.ac.in A RAFT agent like this compound is not directly suitable for conventional suspension polymerization due to its water solubility. However, an organo-soluble trithiocarbonate could be dissolved within the monomer droplets to control the polymerization, resulting in polymer beads with a narrow molecular weight distribution. mgcub.ac.in The aqueous phase serves primarily as an efficient heat transfer medium. mgcub.ac.in
Light-Controlled Polymerization Strategies
Light-controlled polymerization offers precise temporal and spatial control over the reaction, allowing for the synthesis of complex polymer structures with high fidelity. Trithiocarbonates are particularly effective in these systems, participating in several photo-activated mechanisms.
Photo-Initiated RAFT Polymerization Mechanisms and Applications
Photo-initiated Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization utilizes light to generate radicals, initiating polymerization without the need for thermal initiators. Trithiocarbonates can be activated through two primary mechanisms:
Photoiniferter Mechanism : In this process, the trithiocarbonate RAFT agent itself absorbs light, typically UV or visible, causing the homolytic cleavage of the C–S bond. amazonaws.comnih.gov This generates an initiating radical and a thiyl radical, which then mediate the polymerization in a controlled manner. amazonaws.comresearchgate.net This direct activation allows the trithiocarbonate to function as both an initiator and a chain transfer agent. amazonaws.com Trithiocarbonates are effective photoiniferters under both UV and visible light. amazonaws.com
Photoinduced Electron Transfer (PET-RAFT) : This mechanism involves a photoredox catalyst that absorbs light and then interacts with the RAFT agent through an electron transfer process to generate the initiating radicals. amazonaws.comnih.gov PET-RAFT offers the advantage of using lower energy visible or even near-infrared (NIR) light, which can reduce side reactions like photodegradation of the RAFT agent. rsc.orgacs.org
A key application of these methods is the synthesis of well-defined block copolymers. cmu.edu Furthermore, some trithiocarbonate systems, when irradiated with visible light in the presence of a tertiary amine, can act as their own photoredox catalysts to remove dissolved oxygen, enabling polymerization to occur without prior de-gassing. rsc.org In such systems, the trithiocarbonate serves a triple role as a photocatalyst, initiator, and RAFT agent. rsc.org
Wavelength-Dependent Control in Photo-RAFT Systems
The wavelength of light used in photo-RAFT polymerization is a critical parameter that significantly influences the reaction's kinetics and the level of control over the final polymer. rsc.org
Initially, UV irradiation was common, but it was found to cause significant degradation of the thiocarbonylthio moiety in the RAFT agent. rsc.org This led to the adoption of visible light (e.g., blue and green light) to minimize these undesirable side reactions. rsc.orgresearchgate.net
The choice between different visible light wavelengths can be monomer-dependent:
Blue Light (higher energy) : Often leads to faster polymerization rates but can result in poorer control and increased photodegradation of the RAFT agent and the polymer end-group, especially for monomers like methyl methacrylate (MMA). rsc.orgrsc.org
Green Light (lower energy) : Generally provides better control and slower photodegradation, leading to polymers with narrower molecular weight distributions for monomers like MMA. rsc.orgrsc.org However, for other monomers like methyl acrylate (B77674) (MA), green light may retard polymerization. rsc.org
Near-Infrared (NIR) Light : The use of specific photocatalysts, such as metal naphthalocyanines, enables PET-RAFT polymerization to be conducted under NIR light (e.g., 780 nm), further reducing the potential for unwanted side reactions. acs.org
This wavelength-dependent behavior allows for fine-tuning of the polymerization process to achieve optimal results for specific monomer systems. rsc.org
| Wavelength | Energy Level | Observations and Effects | Typical Monomers | References |
|---|---|---|---|---|
| UV | High | Can lead to significant degradation of the trithiocarbonate end-group. | Styrene (B11656), Acrylates | rsc.org |
| Blue (~450 nm) | Medium | Faster polymerization rates but can cause photodegradation and poorer control. | Methyl Methacrylate (MMA), Acrylamides | rsc.orgrsc.org |
| Green (~530 nm) | Lower | Slower polymerization, reduced photodegradation, and improved control over molecular weight distribution. | Methyl Methacrylate (MMA) | rsc.orgrsc.org |
| Near-Infrared (~780 nm) | Very Low | Requires specific photocatalysts (e.g., metal naphthalocyanines); offers excellent control with minimal side reactions. | (Meth)acrylates | acs.org |
Hybrid Polymerization Approaches
Trithiocarbonates are uniquely suited to mediate hybrid polymerizations, where different polymerization mechanisms are combined to create novel block copolymers from monomers with disparate reactivities.
Controlled Cationic to Radical Chain Extension Utilizing Trithiocarbonates
A significant advancement is the ability to switch from a cationic polymerization to a radical RAFT polymerization. researchgate.net This technique enables the synthesis of unique block copolymers composed of segments that are otherwise incompatible to polymerize in a single system. researchgate.net
The process typically involves:
Cationic Polymerization : A monomer such as a vinyl ether is polymerized via a cationic mechanism using a trithiocarbonate as a chain transfer agent in the presence of a protonic acid. researchgate.net The trithiocarbonate effectively stabilizes the cationic propagating species. researchgate.net
Mechanism Switch : The resulting polymer, now bearing a trithiocarbonate end-group, is used as a macro-RAFT agent.
Radical Polymerization : A second monomer, such as a (meth)acrylate, is added and polymerized via a standard radical RAFT mechanism, extending the polymer chain.
This approach, which can also be performed in the reverse direction (radical to cationic by adding a Lewis acid), allows for the creation of well-defined block copolymers from radically and cationically polymerizable monomers. uts.edu.au
Combining RAFT with Other RDRP Techniques
While trithiocarbonate-mediated RAFT is highly versatile, its combination with other Reversible-Deactivation Radical Polymerization (RDRP) techniques is less common than mechanism-switching approaches. The primary challenge in combining techniques like RAFT and Atom Transfer Radical Polymerization (ATRP) lies in the incompatibility of the chain-end functionalities and reaction conditions. However, the principles of controlled polymerization are often compared. For instance, achieving high molecular weight polymers via ATRP can require specialized conditions like high pressure, whereas RAFT polymerization can often achieve this more readily. nih.gov The main hybrid utility of trithiocarbonates remains in bridging different polymerization mechanisms (e.g., cationic, anionic, radical) rather than combining different RDRP platforms. researchgate.netuts.edu.au
High-Pressure Polymerization for Ultra-High Molecular Weight Polymers
The synthesis of ultra-high molecular weight (UHMW) polymers via RDRP is a significant challenge. rsc.org While high pressure has been noted as a potential condition to achieve high molecular weights in some RDRP methods like ATRP, it is not the primary strategy employed in RAFT polymerization. nih.gov
Instead, RAFT polymerization can readily synthesize ultra-high molecular weight polymers through other specialized techniques. nih.gov One successful approach is aqueous RAFT-mediated gel polymerization . rsc.org This method was used to create high molecular weight AB diblock copolymers with low dispersities (Đ < 1.50). rsc.org These polymers were then coupled to form even larger UHMW ABA triblock copolymers. rsc.org This demonstrates that techniques other than high-pressure polymerization are effective for achieving UHMW polymers with trithiocarbonate-mediated RAFT. rsc.org
Design and Characterization of Complex Macromolecular Architectures Mediated by Sodium 2 Hydroxyethyl Trithiocarbonate
Precision Control over Polymer Molecular Weight and Dispersity Indices
A key advantage of RAFT polymerization, particularly when mediated by trithiocarbonates like sodium 2-hydroxyethyl trithiocarbonate (B1256668), is the high degree of control over the polymer's molecular weight and dispersity index (Đ, also represented as Mw/Mn). This precision arises from the rapid equilibrium between active (propagating radicals) and dormant (macro-CTA) species. The molecular weight of the resulting polymer can be predicted based on the ratio of monomer consumed to the concentration of the RAFT agent used.
Research has demonstrated that trithiocarbonate-mediated RAFT polymerizations can yield polymers with dispersity values well below 1.3, indicative of a well-controlled process. For example, the RAFT polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) in aqueous media can produce polymers with dispersities as low as 1.19. acs.org Similarly, the synthesis of oligomers using a symmetrical trithiocarbonate RAFT agent has resulted in products with molar mass distributions (Đ) between 1.01 and 1.48. utwente.nl This level of control is crucial for applications where polymer properties are highly dependent on chain length uniformity.
The choice of experimental conditions, including the initiator, solvent, and temperature, can influence the rate of polymerization and the level of control. researchgate.net While some systems may exhibit rate retardation, proper selection of the initiator and solvent can lead to near-quantitative monomer conversions while maintaining low dispersity. researchgate.net Methods have also been developed to precisely tailor the molecular weight distribution (MWD), allowing for the creation of polymers with either narrow or broad MWDs to meet specific material and processing requirements. rsc.org
Table 1: Control over Molecular Weight and Dispersity in Trithiocarbonate-Mediated RAFT Polymerization
| Polymer System | RAFT Agent Type | Number-Average Molecular Weight (Mn) | Dispersity (Đ or Mw/Mn) | Reference |
|---|---|---|---|---|
| Poly(2-(methacryloyloxy)ethyl phosphorylcholine) (PMPC) | Dithiobenzoate | 3.5 kg mol–1 | 1.19 | acs.org |
| Poly(N-vinylpyrrolidone) (PVP) Oligomers | Symmetrical Trithiocarbonate | 550 - 5,800 g/mol | 1.01 - 1.48 | utwente.nl |
| Star Polystyrene (PSt) | Polymerizable Trithiocarbonate Core | 36,200 g/mol | 1.88 | acs.org |
| Poly(isobutyl vinyl ether) (PIBVE) | Trithiocarbonate | 5.1 kg/mol | 1.53 | rsc.org |
Synthesis of Diverse Polymer Topologies
The versatility of RAFT polymerization using agents like sodium 2-hydroxyethyl trithiocarbonate allows for the synthesis of a vast range of polymer architectures beyond simple linear chains.
The synthesis of well-defined linear homopolymers is a fundamental application of RAFT polymerization. For instance, homopolymers of 2-hydroxyethyl acrylate (B77674) (HEA) have been successfully synthesized with controlled degrees of polymerization using trithiocarbonate RAFT agents. ugent.befigshare.com This methodology is also highly effective for producing homotelechelic polymers, where both chain ends possess the same functional group, by employing symmetrical trithiocarbonate agents. utwente.nlacs.org
Furthermore, this technique is well-suited for creating random or statistical copolymers. By polymerizing a mixture of two or more monomers, copolymers with a statistical distribution of monomer units along the chain can be produced. whiterose.ac.uk To ensure the formation of truly statistical copolymers rather than gradient or blocky structures, it is often necessary to use comonomers with comparable reactivity ratios. whiterose.ac.uk
Hydroxyl-functionalized trithiocarbonate RAFT agents can serve as dual initiators for both RAFT polymerization and ring-opening polymerization (ROP), enabling the one-step synthesis of well-defined block copolymers from both vinyl and cyclic monomers. elsevierpure.com Polyfunctional RAFT agents have also been utilized to synthesize segmented copolymers, where cleavage of the trithiocarbonate linkages reveals that the number of blocks corresponds to the functionality of the initial RAFT agent. mdpi.com This approach provides a pathway to well-defined multi-block copolymers, which are important for materials like thermoplastic elastomers. mdpi.comharth-research-group.org
Gradient copolymers, which feature a gradual change in monomer composition along the polymer chain, can be synthesized using RAFT polymerization. This is typically achieved by controlling the feed ratio of two monomers with different reactivity ratios over the course of the polymerization. For example, triblock copolymers with a gradient microstructure in the central block, such as P(HEA)-block-P(HEA-grad-MEA)-block-P(HEA), have been synthesized using HEA-based macro-CTAs. ugent.befigshare.com These materials exhibit unique properties, such as adjustable cloud point temperatures, that differ from their pure block copolymer counterparts. ugent.befigshare.com
The synthesis of statistical copolymers with tunable compositions is also readily achievable. By adjusting the initial feed mass fractions of the comonomers, the final copolymer composition can be precisely controlled, allowing for the fine-tuning of material properties like the hydrophilic-lipophilic balance (HLB). whiterose.ac.uk
RAFT polymerization is a powerful tool for constructing complex, non-linear polymer architectures.
Star Polymers: These consist of multiple linear polymer "arms" linked to a central core. They can be synthesized using either an "arm-first" approach, where pre-synthesized arms are attached to a core, or a "core-first" method. mdpi.com In the core-first approach, a multifunctional RAFT agent, such as a trithiocarbonate-functionalized cyclodextrin, serves as the core from which the arms are grown. researchgate.net
Comb and Brush Polymers: These architectures consist of a polymer backbone with multiple polymer side chains (grafts). A "grafting-through" methodology can be employed, which involves the polymerization of macromonomers that have a polymerizable group at one end and a RAFT group at the other. nih.gov This allows for the synthesis of densely grafted brush polymers with uniform side chains. mdpi.comnih.gov The combination of RAFT with other polymerization techniques, such as Ring-Opening Metathesis Polymerization (ROMP), provides a versatile route to these structures. nih.gov
Table 2: Examples of Complex Polymer Architectures Synthesized via Trithiocarbonate-Mediated RAFT
| Architecture | Monomer(s) | Synthesis Strategy | Key Findings | Reference |
|---|---|---|---|---|
| Triblock Copolymers | 2-hydroxyethyl acrylate (HEA), 2-methoxyethyl acrylate (MEA) | Sequential RAFT using a HEA-based macro-CTA | Adjustable cloud point temperatures (0-80 °C) | ugent.befigshare.com |
| Multi-block Copolymers | Styrene (B11656), Butyl Acrylate | Polyfunctional trithiocarbonate RAFT agent | Number of blocks corresponds to RAFT agent functionality | mdpi.com |
| Star Polymers | Styrene, tert-Butyl Acrylate | Core-first approach with a polymerizable trithiocarbonate | Adjustable molecular weight and variable polydispersity (1.12 < PDI < 1.88) | acs.org |
| Molecular Brushes | tert-Butyl Acrylate (tBA) | Sequential RAFT and ROMP ("grafting-through") | Well-defined Mn (ca. 1,000,000 Da) and uniform size distribution (PDI ≈ 1.20) | nih.gov |
Engineering of End-Group Fidelity and Multifunctional Polymers
A significant feature of RAFT polymerization is the retention of the thiocarbonylthio group at the chain end, which maintains the "living" character of the polymer. This high end-group fidelity allows for post-polymerization modifications to introduce specific functionalities or to create more complex structures. mdpi.com
The terminal trithiocarbonate group can be removed or transformed through various chemical reactions. For instance, aminolysis followed by thiol-maleimide coupling is an effective, non-radical method for quantitative end-group functionalization. researchgate.net Another versatile approach involves the use of sodium azide (B81097) to rapidly convert the thiocarbonylthio end-groups into "clickable" thiol groups within minutes. rsc.org These thiol-terminated polymers are valuable precursors for conjugation reactions and material fabrication.
Furthermore, the trithiocarbonate group itself can be leveraged in radical transformations. In the presence of an azo-initiator and ambient air, the RAFT end-group can be converted into a hydroperoxide, which can then be reduced to a hydroxyl group. researchgate.netrsc.org When a symmetrical trithiocarbonate is used, this process results in the bisection of the polymer chain, yielding two hydroxyl-functionalized polymers. researchgate.netrsc.org This provides a versatile route to creating telechelic polymers and other multifunctional materials from RAFT-synthesized precursors.
Table of Compounds
Advanced Spectroscopic and Chromatographic Characterization of Polymer Structures
The precise synthesis of complex macromolecular architectures mediated by Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization, utilizing agents like this compound, necessitates advanced characterization techniques. Spectroscopic and chromatographic methods are indispensable for verifying the controlled nature of the polymerization, elucidating the resulting polymer structures, and quantifying key molecular parameters. These techniques provide a molecular-level understanding of the polymer's composition, architecture, end-group fidelity, and molar mass distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of polymers. nih.gov It provides comprehensive information on chemical composition, stereochemistry, end-groups, and branching. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to characterize polymers synthesized via RAFT.
Proton NMR (¹H NMR) spectroscopy is a primary and straightforward method for determining monomer conversion during polymerization. researchgate.net The technique relies on monitoring the disappearance of signals corresponding to the vinyl protons of the monomer and the concurrent appearance of new signals corresponding to the saturated protons in the polymer backbone. nih.govrsc.org By comparing the integration of the monomeric proton signals to a stable internal standard or to the signals of the newly formed polymer, the extent of polymerization can be accurately quantified over time.
For instance, in the polymerization of acrylamides or acrylates, the characteristic vinyl proton signals typically appear in the 5.5-6.5 ppm region of the spectrum. As the polymerization proceeds, the intensity of these peaks decreases. Simultaneously, broad signals corresponding to the protons on the polymer backbone emerge in the 1.5-2.5 ppm region. This transformation allows for the calculation of monomer conversion, which is crucial for kinetic studies and for ensuring the polymerization has reached the desired endpoint. nih.gov
Beyond conversion, ¹H NMR is vital for elucidating the structure of the final polymer. It confirms the incorporation of the monomer units into the polymer chain and can be used to analyze the structure of the polymer end-groups. The signals from the protons adjacent to the trithiocarbonate moiety, originating from the this compound RAFT agent, can confirm its presence at the polymer chain end, thereby verifying the success of the RAFT process.
| Compound Type | Typical Proton Signal | Chemical Shift (δ, ppm) | Observation During Polymerization |
|---|---|---|---|
| Acrylate Monomer | Vinyl Protons (CH₂=CH-) | 5.8 - 6.4 | Signal intensity decreases |
| Polyacrylate | Backbone Protons (-CH₂-CH-) | 1.5 - 2.5 | Broad signal intensity increases |
| RAFT End-Group | Methylene Protons (-S-CH₂-CH₂-OH) | ~3.3 - 3.8 | Signal present in the final polymer, confirming end-group fidelity |
While ¹H NMR is excellent for monomer conversion, Carbon-13 (¹³C) NMR spectroscopy offers superior resolution and a wider range of chemical shifts, making it a powerful tool for detailed analysis of the polymer backbone and end-groups. nih.gov The greater spectral dispersion minimizes signal overlap, which is often a challenge in the ¹H NMR spectra of polymers. nih.gov
¹³C NMR is particularly effective for:
Backbone Analysis : It provides detailed information about the polymer's microstructure and tacticity. The chemical shifts of the backbone carbons are sensitive to the stereochemical arrangement of adjacent monomer units.
End-Group Characterization : It can unambiguously identify the carbon signals of the RAFT agent fragments at the chain ends. A key signal in polymers synthesized with this compound is the resonance of the thiocarbonyl carbon (C=S) of the trithiocarbonate group, which typically appears far downfield (~220 ppm). rsc.org The disappearance of monomer double-bond peaks in the ¹³C NMR spectrum also confirms complete polymerization. researchgate.net This provides definitive evidence of the controlled polymerization mechanism.
Quantitative Analysis : Under specific acquisition conditions (e.g., with long relaxation delays), ¹³C NMR can be used for quantitative end-group analysis to determine the number-average molecular weight (Mn). nih.gov
| Structural Unit | Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Trithiocarbonate End-Group | Thiocarbonyl (C=S) | 215 - 225 |
| Polymer Backbone | Carbonyl (C=O) (e.g., in polyacrylates) | 170 - 180 |
| Hydroxyethyl (B10761427) End-Group | Methylene (-CH₂-OH) | 60 - 70 |
| Polymer Backbone | Aliphatic Carbons (-CH₂-CH-) | 30 - 50 |
In situ (or online) NMR spectroscopy represents a significant advancement in monitoring polymerization reactions, providing real-time kinetic data as the reaction proceeds within the NMR spectrometer. rsc.org This technique allows for the simultaneous tracking of multiple species, including the monomer, the RAFT agent, initiator, and the growing polymer chains. researchgate.netresearchgate.net
The key advantages of in situ NMR for studying RAFT polymerizations mediated by this compound include:
Precise Kinetic Profiles : It enables the generation of highly accurate time-conversion curves without the need for periodic sampling, which can introduce errors. researchgate.net
Mechanistic Insights : By observing the evolution of all components, researchers can gain deeper insights into the polymerization mechanism. acs.org This includes monitoring the initial consumption of the RAFT agent and identifying any potential side reactions or degradation of the trithiocarbonate end-groups under specific reaction conditions. acs.org
Optimization of Reaction Conditions : The immediate feedback on the reaction progress allows for the rapid optimization of parameters such as temperature, concentration, and initiator-to-agent ratios.
Data from in situ NMR experiments can be plotted to show the concentration profiles of reactants and products as a function of time, offering a comprehensive view of the polymerization kinetics. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. It is particularly useful for confirming the successful synthesis of a polymer by verifying the incorporation of monomer units and the retention of the RAFT agent's characteristic groups.
In the context of polymers made using this compound, FTIR analysis would focus on identifying key absorption bands:
The disappearance of the C=C stretching vibration band (typically around 1630-1640 cm⁻¹) from the monomer, indicating its conversion to the saturated polymer backbone.
The presence of the characteristic C=O stretching band (around 1730 cm⁻¹) for polymers derived from acrylate or methacrylate monomers.
The identification of the C=S stretching vibration of the trithiocarbonate group, which typically appears in the 1050-1250 cm⁻¹ region, confirming the presence of the RAFT end-group. researchgate.net
A broad O-H stretching band (around 3200-3500 cm⁻¹) confirms the presence of the hydroxyl group from the 2-hydroxyethyl moiety of the RAFT agent.
FTIR provides qualitative confirmation of the polymer's structure and is often used as a complementary technique to NMR. researchgate.net
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| O-H (from RAFT agent) | Stretching, broad | 3200 - 3500 | Confirms presence of hydroxyethyl end-group |
| C=O (from monomer) | Stretching | 1720 - 1740 | Confirms incorporation of acrylate/methacrylate monomer |
| C=C (from monomer) | Stretching | 1630 - 1640 | Disappearance indicates monomer consumption |
| C=S (from RAFT agent) | Stretching | 1050 - 1250 | Confirms presence of trithiocarbonate end-group |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Trithiocarbonate End-Group Quantification
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable and accessible technique for quantifying the concentration of trithiocarbonate end-groups in RAFT-synthesized polymers. rsc.org The thiocarbonyl (C=S) chromophore within the trithiocarbonate moiety exhibits characteristic electronic transitions, leading to strong absorption in the UV-Vis region. researchgate.net
Typically, trithiocarbonates show two main absorption bands:
A strong π-π* transition, usually found around 300-310 nm. rsc.org
A weaker, and therefore less analytically useful, n-π* transition at longer wavelengths (e.g., ~446 nm). nih.gov
The intense π-π* transition is most commonly used for quantification. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species. By measuring the absorbance of a polymer solution at the absorption maximum (λ_max) of the trithiocarbonate end-group and using a known molar extinction coefficient (ε), the concentration of the end-groups can be determined. rsc.orgresearchgate.net
This information can then be used to calculate the number-average molecular weight (M_n) of the polymer, assuming that each polymer chain has one trithiocarbonate end-group. This method provides a useful alternative or complement to size-exclusion chromatography (SEC) for molar mass determination. researchgate.net It is important to note that the exact position of λ_max and the value of ε can be influenced by the solvent and the structure of the polymer chain attached to the end-group. rsc.org The stability of the trithiocarbonate group can also be monitored using UV-Vis spectroscopy, as degradation leads to a decrease in the characteristic absorbance. mdpi.com
| Transition | Typical λ_max (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Application |
|---|---|---|---|
| π-π | 305 - 315 | > 10,000 | Quantification of end-groups, M_n determination |
| n-π | 440 - 460 | ~100 - 200 | Monitoring end-group presence, less common for quantification |
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an essential analytical technique for determining the molecular weight and molecular weight distribution of polymers. In the context of polymers synthesized using this compound as a RAFT agent, SEC/GPC is employed to verify the controlled nature of the polymerization.
This technique separates polymer molecules based on their hydrodynamic volume in solution. mdpi.com Larger molecules elute faster than smaller molecules, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ), which is the ratio of Mw to Mn. For a well-controlled RAFT polymerization, the dispersity values are typically low (close to 1.0), indicating a narrow distribution of polymer chain lengths.
In a study on the trithiocarbonate-mediated RAFT polymerization of N-vinylpyrrolidone (NVP), SEC analysis was used to characterize the resulting oligomers. acs.org The use of a symmetrical bis(carboxymethyl)trithiocarbonate as the RAFT agent allowed for the synthesis of well-defined poly(N-vinylpyrrolidone) (PVP) oligomers. The SEC results demonstrated narrow to moderate molar mass distributions for the PVP oligomers, with dispersity values ranging from 1.01 to 1.48. acs.org In contrast, PVP synthesized by conventional radical polymerization showed a broad, multimodal distribution with a dispersity of 2.4. acs.org
Table 1: Molecular Weight and Dispersity of Poly(N-vinylpyrrolidone) Oligomers Synthesized via Trithiocarbonate-Mediated RAFT Polymerization
| Sample | Mn (g/mol) | Mw (g/mol) | Dispersity (Đ) |
|---|---|---|---|
| PVP5 | 550 | - | 1.01 |
| PVP10 | 1200 | 1400 | 1.17 |
| PVP22 | 2400 | 2800 | 1.43 |
| PVP28 | 2300 | 2700 | 1.47 |
| PVP37 | 3400 | 5800 | 1.48 |
Data sourced from a study on trithiocarbonate-mediated RAFT polymerization of N-vinylpyrrolidone. acs.org
Mass Spectrometry (e.g., MALDI-TOF MS) for Precise Molar Mass Determination
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the precise determination of the molar mass of polymers. nih.govshimadzu.com It is a soft ionization technique that allows for the analysis of large molecules with minimal fragmentation. wpmucdn.com In the context of polymers synthesized via RAFT polymerization using this compound, MALDI-TOF MS provides valuable information on the absolute molecular weights of oligomers, the mass of repeating monomer units, and the mass of end-groups. researchgate.net
The analysis of polymers by MALDI-TOF MS can confirm the successful synthesis of the desired polymer structure and verify the integrity of the end-groups, which is crucial in RAFT polymerization where the trithiocarbonate moiety is expected to be present at the chain end. nbinno.comsigmaaldrich.com The resulting mass spectrum displays a distribution of polymer chains, with each peak corresponding to a specific degree of polymerization. shimadzu.com From this distribution, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) can be calculated. nih.gov
For polymers with narrow molecular weight distributions (Đ < 1.2), MALDI-TOF MS can provide accurate molecular weight information. The high resolution of this technique allows for the identification of different polymer populations and the characterization of end-group fidelity. researchgate.netsigmaaldrich.com
X-ray Diffraction (XRD) for Polymer Crystallinity and Structure
X-ray Diffraction (XRD) is a key technique for investigating the crystalline structure of materials, including polymers. thermofisher.comdiva-portal.org The crystallinity of a polymer, which is the degree of structural order, significantly influences its physical properties. researchgate.net For polymers synthesized using this compound, such as poly(2-hydroxyethyl acrylate) (PHEA), XRD can be used to analyze their solid-state morphology.
The XRD pattern of a polymer provides information about the arrangement of polymer chains. mdpi.com Crystalline regions produce sharp diffraction peaks, while amorphous regions result in a broad halo. diva-portal.org By analyzing the diffraction pattern, the percentage of crystallinity can be determined. diva-portal.org This is often done by separating the contributions of the crystalline peaks and the amorphous halo in the diffractogram. diva-portal.org
For example, in the study of poly(2-hydroxyethyl methacrylate) (PHEMA), a polymer with a similar hydrophilic nature to those synthesized with this compound, XRD patterns are used to identify the chemical structure and investigate the arrangement of the material. mdpi.com The presence of nanofillers in the polymer matrix can also be studied using XRD to understand how they affect the polymer's structure. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. rsc.org For polymers synthesized using this compound, XPS can be used to confirm the presence of the trithiocarbonate end-groups and to analyze the surface chemistry of polymer films or nanoparticles.
In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. rsc.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. rsc.org The binding energy is characteristic of each element, allowing for elemental identification. Furthermore, small shifts in the binding energy, known as chemical shifts, provide information about the chemical environment and oxidation state of the atoms. rsc.org
For polymers synthesized via RAFT polymerization, XPS can be particularly useful for verifying the presence of sulfur atoms from the trithiocarbonate group on the polymer surface. This is important for applications where the surface properties of the polymer are critical, such as in coatings, biomedical devices, and functionalized nanoparticles.
Morphological and Solution Behavior Characterization of Assembled Polymer Structures
Dynamic Light Scattering (DLS) for Nanoparticle Size and Polydispersity
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of nanoparticles and polymers in solution. azom.com For polymers synthesized using this compound that are designed to self-assemble into nanoparticles, DLS is a crucial tool for characterizing their solution behavior.
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. azom.com From these fluctuations, the diffusion coefficient of the particles can be determined, which is then used to calculate the hydrodynamic radius of the particles via the Stokes-Einstein equation. azom.com The technique also provides the polydispersity index (PDI), which is a measure of the width of the particle size distribution. A low PDI value indicates a monodisperse sample with a narrow size distribution.
In a study where a poly(N-vinylpyrrolidone) oligomer synthesized with a trithiocarbonate RAFT agent was used to stabilize poly(methyl methacrylate) (PMMA) nanoparticles, DLS was employed to characterize the resulting dispersion. acs.org The analysis revealed the formation of well-defined particles with a specific diameter and a low PDI, indicating successful stabilization and the formation of a uniform nanoparticle population. acs.org
Table 2: Dynamic Light Scattering Analysis of PMMA Nanoparticles
| Parameter | Value |
|---|---|
| Particle Size (Diameter) | 631 nm |
| Polydispersity Index (PDI) | 0.118 |
Data from the characterization of PMMA nanoparticles stabilized by a PVP oligomer synthesized via trithiocarbonate-mediated RAFT polymerization. acs.org
Electron Microscopy (e.g., Cryo-SEM, TEM) for Direct Visualization of Nanostructures
Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Cryogenic Scanning Electron Microscopy (Cryo-SEM), provide direct visualization of the morphology and structure of polymer nanoparticles and self-assembled nanostructures. researchgate.netnih.gov These methods offer high-resolution imaging that complements the data obtained from scattering techniques like DLS.
TEM allows for the direct imaging of individual nanoparticles, providing information on their size, shape, and internal structure. researchgate.net For polymers that self-assemble into complex morphologies like micelles, worms, or vesicles, TEM is invaluable for confirming the morphology. researchgate.net Cryo-TEM, where the sample is rapidly frozen in a vitrified state, is particularly useful for observing the nanostructures in their native, solution-state environment. nih.govnih.gov
In the context of polymers synthesized with trithiocarbonate RAFT agents, electron microscopy has been used to confirm the formation of spherical nanoparticles. acs.org For instance, Scanning Electron Microscopy (SEM) was used to verify the spherical morphology of poly(methyl methacrylate) nanoparticles stabilized by a trithiocarbonate-synthesized PVP oligomer. acs.org Furthermore, in-situ TEM has been employed to directly visualize the polymerization-induced self-assembly (PISA) of amphiphilic block copolymers, offering insights into the formation and evolution of micellar nanostructures. scispace.comacs.org
Rheological Analysis of Polymer Solutions and Bulk Materials
A comprehensive search of scientific literature did not yield specific studies detailing the rheological analysis of polymer solutions or bulk materials synthesized using this compound as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. General principles of polymer rheology suggest that the viscoelastic properties of such polymers would be influenced by factors including molecular weight, molecular weight distribution, polymer architecture (e.g., linear, star, or branched), polymer concentration in solution, temperature, and the nature of the solvent.
For polymer solutions, one would typically expect to observe shear-thinning behavior, where the viscosity decreases with an increasing shear rate. This is due to the alignment of polymer chains in the direction of flow. The zero-shear viscosity would be dependent on the polymer's molecular weight and concentration. In the bulk state, the rheological properties would be characterized by the material's response to oscillatory shear, providing information on the storage modulus (G') and loss modulus (G''), which relate to the elastic and viscous components of the material's behavior, respectively. These properties are critical for understanding the processability and end-use performance of the polymeric materials.
Without specific experimental data, further detailed discussion on the rheological properties of polymers synthesized using this compound is not possible at this time.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
There is a lack of specific Differential Scanning Calorimetry (DSC) data in the available scientific literature for polymers synthesized using this compound. DSC is a fundamental thermal analysis technique used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
The glass transition temperature is a key characteristic of amorphous polymers and the amorphous regions of semi-crystalline polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For polymers synthesized via RAFT polymerization, the Tg is primarily influenced by the chemical nature of the monomer units, the polymer's molecular weight, and its architecture. The presence of the 2-hydroxyethyl trithiocarbonate end-group, particularly the hydroxyl functionality, could potentially influence inter- and intramolecular hydrogen bonding, which might have a minor effect on the Tg.
If the polymer is semi-crystalline, DSC would also reveal its melting and crystallization behavior. The Tm is the temperature at which the crystalline domains melt, and the Tc is the temperature at which the polymer crystallizes upon cooling from the melt. The degree of crystallinity can also be estimated from the enthalpy of melting.
Without access to experimental DSC thermograms for polymers specifically synthesized with this compound, a detailed analysis of their thermal transitions cannot be provided.
Strategies for Trithiocarbonate End-Group Transformation
The labile nature of the trithiocarbonate group, which is fundamental to the RAFT mechanism, provides a versatile handle for post-polymerization modification. rsc.org A variety of chemical methods have been developed to cleave or transform this end-group, including nucleophilic displacement, reductive cleavage, oxidative transformation, and thermal decomposition. rsc.orgresearchgate.net Successful removal or modification of the trithiocarbonate group can be confirmed by techniques such as UV-Vis spectroscopy, as the characteristic absorbance of the thiocarbonylthio chromophore (around 300-310 nm) disappears upon transformation. researchgate.net
Nucleophilic attack on the thiocarbonyl carbon of the trithiocarbonate end-group is a widely employed strategy for its removal and the generation of a terminal thiol group. researchgate.net This thiol functionality serves as a versatile precursor for a multitude of subsequent "click" reactions, such as thiol-ene, thiol-yne, and thiol-halogen substitutions, as well as disulfide bond formation. mdpi.com
Aminolysis, the reaction with primary amines or hydrazine, is one of the most common methods for cleaving trithiocarbonate end-groups to yield macromolecular thiols. rsc.org This reaction is attractive due to its efficiency and the utility of the resulting thiol-terminated polymer for further functionalization. rsc.org
Computational studies have elucidated the mechanism of aminolysis, revealing a four-step process:
Formation of a zwitterionic intermediate. acs.orgnih.gov
Proton transfer to an assisting amine molecule, forming a complex intermediate. acs.orgnih.gov
Breakdown of the complex to a neutral tetrahedral intermediate. acs.orgnih.gov
Amine-assisted breakdown of the neutral intermediate to yield the final thiol product. acs.orgnih.gov
A comparative study on the efficacy of different aminolysis reagents showed that hydrazine offers significantly faster cleavage rates for trithiocarbonate groups compared to primary amines like n-butylamine, even when used at lower concentrations. rsc.orgresearchgate.net The choice of solvent can also influence the outcome of the reaction; for instance, aminolysis of star-shaped poly(N-vinylcaprolactam) in dichloromethane yielded the desired thiol-terminated polymer, while the same reaction in tetrahydrofuran led to crosslinked gels. nih.gov
| Reagent | Polymer System | Conditions | Outcome | Reference |
| n-Hexylamine | Poly(N-isopropylacrylamide) | - | Thiol-terminated polymer | rsc.org |
| Hydrazine | Triblock pNIPAm-b-pAA-b-pNIPAm | 5 equivalents, aqueous solution | Quantitative conversion to thiol | researchgate.net |
| n-Butylamine | Trithiocarbonate-terminated polymers | - | Slower cleavage compared to hydrazine | rsc.org |
| Hexylamine | Six-arm star-shaped poly(N-vinylcaprolactam) | Dichloromethane | Thiol-terminated star polymers | nih.gov |
| Hexylamine | Six-arm star-shaped poly(N-vinylcaprolactam) | Tetrahydrofuran | Chemically crosslinked gels | nih.gov |
Trithiocarbonate end-groups are susceptible to hydrolysis under strong basic conditions, which represents an alkali-mediated transformation. mdpi.com This process can be used to generate thiol end-groups. Research has shown that the stability of trithiocarbonate RAFT agents is pH-dependent, with hydrolysis occurring at pH values above 11 or 12. mdpi.com This degradation under basic conditions can be harnessed as a method for end-group removal, although it is often considered a limitation in polymerization reactions conducted at high pH. The specific utility of alkali-mediated transformations to introduce other functionalities beyond the thiol group is an area of ongoing investigation.
| RAFT Agent | pH Condition | Temperature | Observation | Reference |
| Rtt-17 (hydrophilic) | > 11 | 60°C | Hydrolysis of trithiocarbonate group | mdpi.com |
| Rtt-05 (hydrophobic) | > 12 | 60°C | Hydrolysis of trithiocarbonate group | mdpi.com |
Reductive cleavage using hydride reagents is another effective method for converting trithiocarbonate end-groups into valuable thiol functionalities. researchgate.net Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose. mdpi.comrsc.org The reaction proceeds by reduction of the thiocarbonylthio moiety to a thiol, providing a straightforward route to thiol-terminated polymers. The efficiency of this transformation can vary depending on the polymer and the specific RAFT agent used. For instance, the conversion of dithiobenzoate and trithiocarbonate terminal groups on poly(methyl methacrylate) into thiols shows different efficiencies when using NaBH₄ versus primary amines. mdpi.com
Oxidative methods provide a pathway to transform trithiocarbonate end-groups into other valuable functionalities. The use of peroxides, such as hydrogen peroxide (H₂O₂), can effectively cleave the trithiocarbonate group. acs.org This process is particularly useful for removing the RAFT end-groups from block copolymer nano-objects prepared in aqueous media. acs.org Studies have shown that trithiocarbonate end-groups are more resistant to H₂O₂ cleavage compared to dithiobenzoate end-groups. acs.org
Radical-induced oxidation, which can occur during the storage of RAFT polymers in solvents like THF, can lead to the formation of hydroperoxide end-groups. researchgate.net A more controlled, one-pot radical transformation involves treating a polymer solution with an azo-initiator in the presence of air, followed by reduction with triphenylphosphine to yield hydroxyl-functional polymers. researchgate.net When this method is applied to polymers with a symmetrical trithiocarbonate mid-chain function, quantitative conversion to the hydroxyl-terminated product is observed, accompanied by the bisection of the initial molecular weight. researchgate.net
| Oxidizing Agent | Polymer System | Conditions | Outcome | Reference |
| Hydrogen Peroxide (H₂O₂) | PGMA₅₂–PHPMA₁₃₅ worms | 70°C, pH 3-4 | ~76% end-group removal in 8h | acs.org |
| Azo-initiator / Air | Symmetrical trithiocarbonate functional polymers | THF, 60°C, then Triphenylphosphine | Quantitative conversion to hydroxyl-terminated polymer | researchgate.net |
Thermolysis provides a simple and efficient, reagent-free method for eliminating thiocarbonylthio groups from RAFT-synthesized polymers. acs.orgpublish.csiro.au This process typically results in the formation of polymers with unsaturated chain ends (macromonomers). researchgate.net The temperature required for thermolysis and the specific mechanism depend on the polymer backbone and the nature of the RAFT agent's Z and R groups.
For example, poly(methyl methacrylate) with a methyl trithiocarbonate end-group undergoes end-group loss at around 180°C, believed to occur through homolysis of the C–CS₂SCH₃ bond. publish.csiro.au In contrast, polystyrene with a butyl trithiocarbonate end-group is proposed to undergo thermolysis via a concerted elimination mechanism similar to the Chugaev reaction. researchgate.net This thermal cleavage can also be performed effectively using reactive extrusion. researchgate.net
| Polymer | RAFT End-Group | Thermolysis Temperature (°C) | Proposed Mechanism | Outcome | Reference |
| Poly(methyl methacrylate) | Methyl trithiocarbonate | ~180 | Homolysis of C-S bond | End-group loss | publish.csiro.au |
| Polystyrene | Butyl trithiocarbonate | - | Chugaev-type elimination | Unsaturated chain end | researchgate.net |
| Poly(butyl acrylate) | Butyl trithiocarbonate | - | C-S bond homolysis, β-scission | Unsaturated chain end | researchgate.net |
Theoretical and Computational Investigations of Trithiocarbonate Mediated Polymerization
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of Trithiocarbonates
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and reactivity of trithiocarbonate (B1256668) compounds, including Sodium 2-hydroxyethyl trithiocarbonate. researchgate.net This theoretical approach provides detailed information on key electronic parameters that govern the molecule's behavior in polymerization processes.
DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and potential reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. Furthermore, DFT is employed to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution around the molecule. researchgate.net These maps are instrumental in identifying nucleophilic regions (areas of negative potential, susceptible to electrophilic attack) and electrophilic regions (areas of positive potential, susceptible to nucleophilic attack), thereby predicting the reactive sites of the trithiocarbonate molecule. researchgate.netresearchgate.net
Global reactivity descriptors can be calculated to quantify the stability and reactivity of the trithiocarbonate. These quantum chemical parameters are crucial for understanding the chemical behavior of the compounds. researchgate.netmdpi.com For instance, the electrophilicity index can classify compounds based on their reactivity, with some trithiocarbonates being identified as highly reactive or even super-electrophilic based on this parameter. researchgate.net Natural Population Analysis (NPA) is another technique used within DFT to determine the natural atomic charges, offering a precise description of electron distribution and the bonding framework. researchgate.net
Table 1: Key Reactivity Descriptors Derived from DFT Calculations
| Descriptor | Symbol | Significance |
| Chemical Potential | µ | Describes the tendency of electrons to escape from the system; related to reactivity. researchgate.net |
| Chemical Hardness | η | Measures the resistance to charge transfer. researchgate.netresearchgate.net |
| Chemical Softness | s | The reciprocal of hardness, indicating the ease of charge transfer. researchgate.netresearchgate.net |
| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons; a measure of electrophilic character. researchgate.netresearchgate.net |
| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons. researchgate.net |
Computational Modeling of RAFT Polymerization Mechanisms and Kinetic Parameters
Computational modeling is a vital tool for elucidating the complex reaction mechanisms and determining the kinetic parameters of RAFT polymerization. anu.edu.au These models allow for the study of individual elementary steps in the process, providing insights that are often difficult to obtain through experimentation alone. scispace.com By applying high-level computational techniques, researchers can calculate reaction barriers and enthalpies with significant accuracy, which is essential for selecting and validating appropriate kinetic models for RAFT processes. anu.edu.auuq.edu.au
Detailed computational studies have been conducted on the reactions of trithiocarbonates. For example, the aminolysis of various RAFT agents, including trithiocarbonates, has been investigated using ab initio calculations. acs.orgnih.gov Such studies can reveal complex, multi-step reaction mechanisms. The aminolysis of trithiocarbonates, for instance, was found to proceed through a four-step mechanism involving the formation of a zwitterionic intermediate, a proton transfer to an assisting amine molecule, the breakdown of the resulting complex into a neutral tetrahedral intermediate, and finally, the amine-assisted breakdown of this intermediate to form the final products. acs.orgnih.gov
Table 2: Elementary Steps in RAFT Polymerization Modeled Computationally
| Step | Description |
| Initiation | An initiator decomposes to produce radicals. |
| Pre-equilibrium | The initiator-derived radical adds to the RAFT agent, and the resulting intermediate fragments to release the R-group radical. |
| Reinitiation | The R-group radical adds to a monomer, starting a new polymer chain. |
| Propagation | Monomer units add to the growing polymer chain radical. |
| Main RAFT Equilibrium | A propagating radical adds to a dormant polymer chain (macro-CTA), forming an intermediate radical that can fragment to release either the initial propagating radical or a new one, thus transferring the active end-group. acs.org |
| Termination | Two radicals combine or disproportionate, leading to dead polymer chains. |
Quantum-Chemical Strategies for Predicting Chain Transfer Agent Efficacy and Equilibrium Constants
Quantum-chemical methods offer a powerful, first-principles approach to predicting the efficacy of RAFT Chain Transfer Agents (CTAs) and determining fundamental kinetic parameters like equilibrium constants. scispace.com A significant challenge in experimental studies is that the inferred values for rate and equilibrium constants depend heavily on the assumed kinetic scheme and simplifying assumptions. scispace.com This can lead to reported values for the same equilibrium constant differing by several orders of magnitude. scispace.com
Computational quantum chemistry circumvents this problem by allowing individual reactions to be studied in isolation, without relying on kinetic model-based assumptions. scispace.com Using ab initio molecular orbital theory, the kinetics and thermodynamics of chemical reactions can be predicted based solely on the laws of quantum mechanics. scispace.com This allows for the direct calculation of the RAFT equilibrium constant, a critical parameter that governs the degree of control over the polymerization. researchgate.net
The efficacy of a CTA like this compound is determined by the rates of the addition and fragmentation steps in the RAFT equilibrium. An effective CTA must have a high rate of addition of propagating radicals and an appropriate rate of fragmentation of the intermediate radical to ensure that the dormant species is the main reservoir for growing chains. researchgate.net Quantum-chemical calculations can provide these rate coefficients, offering a direct link between the chemical structure of the CTA and its reactivity. researchgate.net This predictive capability is invaluable for the rational design of new, highly efficient RAFT agents tailored for specific monomers and reaction conditions. anu.edu.auresearchgate.net
Table 3: Key RAFT Parameters Predictable via Quantum Chemistry
| Parameter | Symbol | Description |
| Addition Rate Constant | k_add | The rate constant for the addition of a propagating radical to the RAFT agent. nih.gov |
| Fragmentation Rate Constant | k_β | The rate constant for the fragmentation of the intermediate radical. nih.gov |
| Equilibrium Constant | K_eq | The ratio of the addition to fragmentation rate constants (K_eq = k_add / k_β), which determines the position of the main RAFT equilibrium. researchgate.netnih.gov |
| Transfer Constant | C_tr | A measure of the efficiency of chain transfer, related to the addition and fragmentation rates. mdpi.com |
| Activation Energy | E_a | The energy barrier for addition and fragmentation reactions. nih.gov |
| Reaction Enthalpy | ΔH | The change in enthalpy during the addition and fragmentation steps. anu.edu.auflinders.edu.au |
Simulation of Polymerization Processes and Macromolecular Growth
The simulation of polymerization processes provides a macroscopic view of polymer growth, building upon the parameters derived from quantum-chemical calculations. These simulations can model the entire reaction system, predicting properties such as molecular weight distributions and polymer microstructure. acs.orgconicet.gov.ar Various computational techniques are employed to achieve this, each with its own strengths.
Kinetic Monte Carlo (MC) modeling is a stochastic approach that is relatively simple to implement and can provide extremely detailed information about the polymer's microstructure and architecture. acs.orgconicet.gov.ar MC simulations can account for virtually any kinetic event, including chain-length-dependent kinetics and branching reactions. acs.org Dissipative Particle Dynamics (DPD) is another method used to simulate the RAFT process, which can incorporate spatial information and physical factors like steric restrictions and incompatibility between different chemical species (e.g., the RAFT end-group and the polymer chain). rsc.orgarxiv.org These factors, which are not present in simpler kinetic models, can introduce noticeable changes in the system's behavior and the final polymer properties. rsc.orgarxiv.org
These simulation tools are invaluable for optimizing synthesis processes and serve as a complement to time-consuming laboratory experiments. conicet.gov.ar They can be used to predict the average properties and molecular weight distributions of the resulting polymers. acs.org Advanced experimental techniques, such as single molecule force spectroscopy (SMFS), can also be used to directly monitor the macromolecular growth of surface-initiated RAFT polymerizations, providing data that complements and validates simulation results. acs.org
Table 4: Comparison of Polymerization Simulation Techniques
| Technique | Approach | Key Features |
| Monte Carlo (MC) Simulation | Stochastic | Provides detailed polymer microstructure; can model complex kinetic events; computationally efficient for many systems. acs.orgconicet.gov.ar |
| Dissipative Particle Dynamics (DPD) | Particle-based simulation | Includes 3D spatial information; models steric restrictions and species incompatibility; useful for studying polymerization-induced self-assembly (PISA). rsc.orgarxiv.org |
| Deterministic Modeling (e.g., PREDICI®) | Solves differential equations | Provides reliable and reproducible results in short computing times; calculates concentrations of all species. mdpi.comresearchgate.net |
Research Applications in Advanced Materials Science and Engineering
Fabrication of Precision Polymeric Materials for Coatings and High-Performance Applications
The use of Sodium 2-hydroxyethyl trithiocarbonate (B1256668) as a RAFT agent enables the production of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for high-performance applications such as specialized coatings. nbinno.com This level of control allows for the tailoring of polymer properties to meet the specific demands of advanced technologies, including biomedical devices and advanced electronics. nbinno.com
RAFT polymerization is a versatile method for creating well-defined polymers. researchgate.net The trithiocarbonate group in agents like Sodium 2-hydroxyethyl trithiocarbonate facilitates a rapid and reversible addition-fragmentation process. nbinno.com This mechanism ensures that polymer chains grow in a controlled manner, which is essential for producing block copolymers and other complex architectures with precise segment molecular weights. nbinno.com The ability to operate in aqueous media is a notable advantage of hydrophilic RAFT agents, broadening their applicability.
Below is a table summarizing the characteristics of polymers synthesized using trithiocarbonate RAFT agents, highlighting the precision achieved.
| Property | Outcome of RAFT Polymerization | Significance in High-Performance Applications |
| Molecular Weight | Highly controlled and predictable | Determines mechanical strength, viscosity, and degradation rate. |
| Polydispersity Index (PDI) | Narrow (typically < 1.2) | Ensures uniformity of polymer chains, leading to consistent material properties. |
| Architecture | Well-defined (e.g., block, star, graft copolymers) | Allows for the creation of materials with unique and tailored functionalities. |
| End-Group Fidelity | High | Enables post-polymerization modification and conjugation to other molecules. |
Engineering of Stimulus-Responsive Polymeric Systems with Tunable Properties
This compound is instrumental in the synthesis of stimulus-responsive or "smart" polymers. These materials can undergo significant changes in their physical and/or chemical properties in response to external stimuli such as temperature, pH, light, or redox potential. rsc.org The RAFT process allows for the incorporation of functional monomers that impart these responsive characteristics into the polymer structure. rsc.org
For example, trithiocarbonate-mediated RAFT polymerization has been used to synthesize temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAAm) and its copolymers. acs.orgacs.orgmdpi.com By copolymerizing monomers such as 2-hydroxyethyl acrylate (B77674) (HEA), the lower critical solution temperature (LCST) of the resulting polymer can be precisely tuned. researchgate.netmdpi.com This tunability is critical for applications like drug delivery systems, where a specific physiological temperature triggers a change in the polymer's solubility and subsequent drug release. researchgate.net
The table below illustrates the effect of copolymer composition on the cloud point (a measure of LCST) of polymers synthesized via RAFT polymerization.
| Copolymer System | Stimulus | Tunable Property | Effect of Composition |
| P(HEA-co-MEA) | Temperature | Cloud Point (CP) | CP increases with higher HEA content. researchgate.net |
| PHPMA-b-PNIPAAm | Temperature | Core-shell nanostructure formation | The PNIPAAm block induces temperature-responsive self-assembly. acs.orgacs.org |
| PDMAEMA-based copolymers | pH | Swelling/Shrinking | The tertiary amine groups in PDMAEMA protonate in acidic conditions, leading to changes in hydrophilicity and viscoelasticity. researchgate.netmdpi.com |
Data derived from studies on copolymers of 2-hydroxyethyl acrylate (HEA) and 2-methoxyethyl acrylate (MEA), and block copolymers of poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA) and poly(N-isopropylacrylamide) (PNIPAAm), and poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA).
Rational Design and Self-Assembly of Polymer Nanomaterials (e.g., Spheres, Worms, Vesicles)
A powerful extension of RAFT polymerization is Polymerization-Induced Self-Assembly (PISA), a method that enables the efficient, one-pot synthesis of block copolymer nanoparticles with various morphologies. mdpi.comchinesechemsoc.orgrsc.orgnih.gov Trithiocarbonate RAFT agents are frequently employed in PISA formulations. The process typically involves chain-extending a soluble polymer block (a macro-CTA) with a second monomer that forms an insoluble block. chinesechemsoc.org As the second block grows, the amphiphilic block copolymer self-assembles in situ into nano-objects. chinesechemsoc.orgrsc.org
The final morphology of the nanoparticles—spheres, worms, or vesicles—can be rationally controlled by adjusting parameters such as the degree of polymerization of the core-forming block, the solids concentration, and the solvent composition. chinesechemsoc.orgnih.gov This precise control over morphology is a key advantage of PISA and is critical for applications ranging from drug delivery to nanolithography. mdpi.comnih.govresearchgate.netosti.govnih.gov For instance, RAFT aqueous dispersion polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) can yield different nanoparticle shapes depending on the reaction conditions. nih.gov
| PISA Parameter | Effect on Nanoparticle Morphology | Example Application |
| Degree of Polymerization (DP) of Core-Forming Block | Increasing DP can drive transitions from spheres to worms to vesicles. chinesechemsoc.org | Higher-order structures like vesicles are often used for encapsulation. |
| Total Solids Concentration | Can influence the "phase space" where different morphologies are formed. | High-concentration synthesis is efficient for industrial scale-up. rsc.org |
| Solvent/Salt Concentration | Affects the solubility of the growing block, influencing the point of nucleation and final morphology. nih.gov | Tuning solvent conditions allows for fine control over particle size and shape. |
Development of Advanced Polymer Composites and Hybrid Materials
The well-defined polymers synthesized using this compound and related RAFT agents are excellent building blocks for advanced composites and hybrid materials. mdpi.com By controlling the polymer's molecular weight and end-group functionality, these polymers can be effectively integrated with inorganic nanoparticles or other materials to create composites with synergistic properties. researchgate.netmdpi.comresearchgate.net
Trithiocarbonate-functionalized polymers have been used to create polymer-nanoparticle composites. For example, polymers can be grafted onto the surface of gold nanoparticles using the trithiocarbonate group as an anchor, creating a stable coating. researchgate.net In another application, trithiocarbonate-functionalized PNiPAAm was used as a matrix for silver nanoparticles, resulting in nanocomposites with thermoresponsive and antimicrobial properties. mdpi.com The polymer matrix not only stabilizes the nanoparticles, preventing aggregation, but can also control the release of active agents like silver ions. mdpi.com
Furthermore, trithiocarbonates can mediate the hybrid copolymerization of structurally different monomers, such as acrylates and thiiranes, which polymerize via different mechanisms (radical and anionic, respectively). rsc.org This innovative approach expands the diversity of polymer structures available for creating novel functional materials. rsc.org
Exploration in Energy Storage Systems as an Electrode Component for Advanced Batteries (for relevant trithiocarbonate species)
While this compound is primarily used as a polymerization agent, the broader class of trithiocarbonate compounds has shown significant promise in energy storage applications. Specifically, Sodium trithiocarbonate (Na₂CS₃) has been investigated as a high-performance cathode material for room-temperature sodium-sulfur (Na-S) batteries. rsc.orgrsc.orgosti.govosti.gov
The use of Na₂CS₃ addresses key challenges in Na-S battery technology, such as slow reaction kinetics and the polysulfide shuttle effect, which leads to capacity decay. rsc.orgosti.gov Research has shown that the trithiocarbonate structure offers several advantages:
Enhanced Conductivity : The carbon-sulfur resonance bond within the trithiocarbonate molecule provides an efficient network for ion and electron transfer, improving the battery's rate performance. rsc.orgrsc.org
Suppression of Polysulfide Shuttle : Upon charging, the Na₂CS₃ forms oligomer-structured intermediates that are less soluble in the electrolyte, which helps to suppress the detrimental shuttling of active materials between the electrodes. rsc.orgrsc.orgosti.gov
Anode Stabilization : Migrating trithiocarbonate intermediates can help form a stable solid electrolyte interphase (SEI) on the sodium metal anode, leading to more uniform sodium plating and stripping. rsc.orgosti.govosti.gov
These properties result in Na-S cells with higher initial discharge capacities, better rate capabilities, and significantly improved cycling stability compared to conventional sulfur cathodes. osti.gov Other related compounds, such as vinylene trithiocarbonate, have also been explored as electrolyte additives for lithium-ion batteries. researchgate.net
| Trithiocarbonate Species | Role in Battery | Performance Enhancement |
| Sodium Trithiocarbonate (Na₂CS₃) | Cathode Material in Na-S Batteries | Improved rate performance, extended cycle life, suppressed polysulfide shuttling. rsc.orgrsc.orgosti.gov |
| Vinylene Trithiocarbonate (VTC) | Electrolyte Additive in Li-ion Batteries | Enhances battery performance and stability. researchgate.net |
Conclusion and Future Research Directions
Synthesis of New Trithiocarbonate (B1256668) Structures
The versatility of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is intrinsically linked to the design and synthesis of effective chain transfer agents (CTAs). nbinno.com While Sodium 2-hydroxyethyl trithiocarbonate serves as a valuable hydrophilic RAFT agent, ongoing research focuses on the creation of novel trithiocarbonate structures with tailored functionalities and enhanced performance.
A significant area of development is the synthesis of functional trithiocarbonates. researchgate.net These agents are designed with specific chemical groups to impart desired properties to the resulting polymers or to facilitate subsequent modification reactions. For instance, methods have been developed for the quantitative synthesis of trithiocarbonates containing functional groups using an equivalent amount of carbon disulfide under mild conditions. researchgate.net The introduction of functional groups can be achieved through the use of functional benzyl (B1604629) chlorides in the synthesis process. researchgate.net
Another approach involves the creation of symmetrical trithiocarbonates. acs.org For example, symmetrical bis(carboxymethyl)trithiocarbonate has been used as a CTA to produce well-defined homotelechelic oligomers with minimal side reactions. acs.org Research has also explored the synthesis of trithiocarbonate RAFT agents and their intermediates through efficient, scalable methods, which is crucial for their commercial viability. google.com The development of photofunctional RAFT agents based on a trithiocarbonate core represents a novel approach, enabling both control over the polymerization and initiation of the process through light. researchgate.net
The table below summarizes some examples of novel trithiocarbonate structures and their synthetic approaches.
| Trithiocarbonate Structure Type | Synthetic Approach | Key Features | Potential Applications |
| Functional Trithiocarbonates | Reaction of functional benzyl chloride with carbon disulfide and a carbonate base. researchgate.net | Contains specific functional groups (e.g., esters) for post-polymerization modification. researchgate.net | Synthesis of functional polymers, bioconjugates, and surface-active materials. |
| Symmetrical Trithiocarbonates | Use of symmetrical starting materials like bis(carboxymethyl)trithiocarbonate. acs.org | Produces polymers with functional groups at both chain ends (telechelic). acs.org | Block copolymer synthesis, network formation, and chain extension reactions. |
| Photofunctional Trithiocarbonates | Incorporation of photoactive molecules into the RAFT agent structure. researchgate.net | Allows for temporal and spatial control over the polymerization process using light. researchgate.net | Advanced lithography, 3D printing, and synthesis of patterned materials. |
| Cyclic Trithiocarbonates | Multi-step synthesis from commercially available reagents. mdpi.com | Enables the synthesis of cyclic polymers through ring-expansion RAFT polymerization. mdpi.com | Development of materials with unique topologies and properties, such as altered viscosity and thermal characteristics. |
Comprehensive Summary of this compound's Impact on Polymer Science
This compound has carved a significant niche in polymer science, primarily due to its effectiveness as a hydrophilic chain transfer agent in RAFT polymerization. ontosight.ai Its water solubility makes it particularly suitable for aqueous polymerization systems, which are environmentally favorable and essential for many biological applications. ontosight.ai
The primary impact of this compound lies in its ability to mediate the controlled synthesis of a wide array of polymers with predetermined molecular weights and narrow molecular weight distributions. ontosight.ai This level of control is fundamental to producing materials with tailored properties for advanced applications such as drug delivery systems, coatings, and high-performance materials. ontosight.ai The trithiocarbonate group within its structure is the active component that facilitates the reversible chain transfer process, allowing for the termination and re-initiation of polymer chains. ontosight.ai This mechanism not only controls the polymer's size but also enables the introduction of functional end groups. ontosight.ai
The hydroxyl group in this compound provides a site for further chemical modification, enhancing its versatility. This feature allows for the creation of more complex polymer architectures and the conjugation of polymers to biological molecules or surfaces.
Emerging Trends in Trithiocarbonate-Mediated Polymerization
The field of trithiocarbonate-mediated polymerization is continuously evolving, with several emerging trends poised to expand its scope and applicability.
One of the most significant trends is the development of photo-initiated RAFT polymerization . This technique utilizes light to initiate and control the polymerization process, offering advantages such as temporal and spatial control, reduced reaction temperatures, and the ability to conduct polymerization in a more environmentally friendly manner. researchgate.netrsc.org Photoiniferter-RAFT polymerization mediated by bis(trithiocarbonate) disulfides is a notable advancement in this area. rsc.org Furthermore, the use of photocatalysis is being explored to overcome limitations in traditional RAFT, such as reversing the blocking order in the synthesis of acrylic-methacrylic block copolymers. nih.govnih.gov
Another key trend is the move towards oxygen-tolerant RAFT polymerization . Traditionally, RAFT polymerization requires stringent deoxygenation, which can be a limiting factor in industrial applications. Recent research has shown that certain alkyl-substituted trithiocarbonates can facilitate open-to-air RAFT polymerization, a development that could significantly simplify the process and broaden its industrial appeal. rsc.org
The synthesis of complex polymer architectures continues to be a major focus. Trithiocarbonate RAFT agents are instrumental in creating a variety of sophisticated structures, including block copolymers, star polymers, and cyclic polymers. nbinno.commdpi.comnbinno.com For instance, the development of ring-expansion RAFT polymerization using cyclic trithiocarbonate derivatives offers a facile route to cyclic polymers. mdpi.com
Future Challenges and Prospective Avenues for Research and Development of Advanced Polymeric Materials
Despite the significant progress in trithiocarbonate-mediated polymerization, several challenges remain, which also represent exciting avenues for future research.
A primary challenge is the stability of trithiocarbonate agents under certain reaction conditions. For example, the trithiocarbonate structure can be unstable and prone to hydrolysis in aqueous solutions, particularly under basic conditions. mdpi.comnih.gov Overcoming this limitation through the design of more robust RAFT agents is a key area for future investigation.
Another challenge lies in the polymerization of less activated monomers (LAMs) . Trithiocarbonates are generally more effective for more activated monomers (MAMs) like acrylates and styrenes. researchgate.net While some progress has been made, developing trithiocarbonate-based systems that can effectively control the polymerization of LAMs remains an important goal. acs.org
Prospective research avenues are numerous and promising. The development of novel functional trithiocarbonates will continue to be a priority, enabling the synthesis of polymers with increasingly sophisticated functionalities for applications in areas like biomedicine, electronics, and smart materials. researchgate.net The ability to precisely control polymer architecture will be further exploited to create next-generation materials with unique properties, such as self-healing capabilities and stimuli-responsiveness. nbinno.com
The push towards more sustainable and environmentally friendly polymerization processes will also drive future research. This includes the further development of aqueous RAFT polymerization and oxygen-tolerant systems. rsc.orgnih.gov The combination of trithiocarbonate-mediated polymerization with other synthetic techniques, such as click chemistry, will open up new possibilities for creating highly complex and functional materials.
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing sodium 2-hydroxyethyl trithiocarbonate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves reacting sodium salts with carbon disulfide and hydroxyethyl derivatives in acetone or aqueous media at ambient or controlled temperatures. For example, sodium 2-hydroxyethyl carbonotrithioate can be prepared via nucleophilic substitution by reacting sodium thiolate intermediates with 2-bromomethylpropionate . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), pH control (neutral to slightly alkaline), and inert atmospheres to prevent oxidation. Characterization via FT-IR (C=S stretching at ~1050 cm⁻¹) and NMR (δ ~3.5–4.0 ppm for hydroxyethyl protons) is critical for verifying purity .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:
- FT-IR : Identifies functional groups (e.g., C=S, S-S bonds).
- NMR (¹H/¹³C) : Confirms structural integrity, particularly for hydroxyethyl and thiocarbonate moieties.
- Elemental Analysis : Validates stoichiometry (C, H, S, Na).
- HPLC-MS : Detects impurities or degradation products.
Cross-referencing with XRD can confirm crystallinity in solid-state studies .
Q. How does this compound compare to other thiocarbonate derivatives in ligand-binding efficiency?
- Methodological Answer : Comparative studies should assess:
- Chelation Capacity : Titration experiments with metal ions (e.g., Cu²⁺, Ni²⁺) under controlled pH.
- Stability Constants : Potentiometric titrations to determine logK values.
- Solubility : Phase diagrams in water/organic solvent systems.
this compound often outperforms xanthates in selectivity due to its stronger thiocarbonate-metal coordination but may exhibit lower solubility than benzyl derivatives .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in RAFT polymerization?
- Methodological Answer : Mechanistic studies require:
- Kinetic Analysis : Monitor polymerization rates via NMR or GPC to assess chain-transfer efficiency.
- Radical Trapping : Use spin-trapping agents (e.g., TEMPO) with ESR to detect intermediate radicals.
- Computational Modeling : DFT calculations to predict transition states and activation energies for thiocarbonate-mediated radical reactions.
Contradictions in reported chain-transfer coefficients (e.g., variations in Ctr values) may arise from solvent polarity or initiator selection, necessitating controlled replicates .
Q. What experimental parameters optimize this compound’s efficiency in heavy-metal removal from wastewater?
- Methodological Answer : Key factors include:
- pH Optimization : Conduct batch experiments across pH 3–10 to identify maximum adsorption capacity (e.g., Cu²⁺ removal peaks at pH 6–7 due to thiocarbonate deprotonation).
- Competing Ligands : Evaluate interference from chelators like Na3MGDA or Na4GLDA using ICP-OMS .
- Adsorption Isotherms : Fit data to Langmuir/Freundlich models to determine binding mechanisms.
Statistical tools (ANOVA) should validate reproducibility across triplicate trials .
Q. How should researchers address discrepancies in reported thiocarbonate stability under oxidative conditions?
- Methodological Answer : Contradictory data (e.g., degradation rates in air vs. N₂) necessitate:
- Controlled Aging Studies : Accelerated stability tests (40–60°C) with periodic HPLC analysis.
- Oxygen Sensitivity Assays : Compare decomposition kinetics in sealed vs. open systems.
- Spectroscopic Monitoring : Track S-S bond formation (Raman shifts at ~500 cm⁻¹) to confirm oxidation pathways.
Confounding variables like trace metal impurities (e.g., Fe³⁺) must be controlled via chelex-treated solvents .
Q. What methodological best practices ensure rigor in studying this compound’s environmental impact?
- Methodological Answer :
- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri for acute toxicity screening (EC₅₀ calculations).
- Degradation Pathways : LC-MS/MS to identify breakdown products (e.g., CS₂, ethylene glycol).
- Lifecycle Analysis : Model persistence in soil/water systems using OECD 308/309 guidelines.
Cross-disciplinary collaboration with ecotoxicologists is advised to align with regulatory frameworks .
Comparative and Interdisciplinary Questions
Q. What strategies differentiate this compound’s performance in polymer science versus environmental applications?
- Methodological Answer :
- Polymer Science : Focus on chain-transfer efficiency (GPC, MALDI-TOF) and monomer compatibility (e.g., styrene vs. acrylates).
- Environmental Science : Prioritize adsorption kinetics (pseudo-second-order models) and regeneration cycles (e.g., elution with HNO₃).
Contrasting requirements (e.g., purity for polymerization vs. cost-effectiveness for wastewater treatment) dictate experimental design .
Q. How can computational chemistry enhance the understanding of this compound’s reactivity?
- Methodological Answer :
- Molecular Dynamics : Simulate solvation effects in aqueous/organic media.
- Docking Studies : Predict metal-ligand binding affinities (AutoDock Vina).
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
Validate predictions with experimental ΔG values from isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
